Ruthenium, trihydroxynitrosyl-
Description
Structure
2D Structure
Properties
CAS No. |
14586-51-7 |
|---|---|
Molecular Formula |
H6NO4Ru |
Molecular Weight |
185.1 g/mol |
IUPAC Name |
nitroxyl anion;ruthenium(1+);trihydrate |
InChI |
InChI=1S/NO.3H2O.Ru/c1-2;;;;/h;3*1H2;/q-1;;;;+1 |
InChI Key |
HOEHEVWKJPMNOD-UHFFFAOYSA-N |
SMILES |
[N-]=O.O.O.O.[Ru+] |
Canonical SMILES |
[N-]=O.O.O.O.[Ru+] |
Other CAS No. |
14586-51-7 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Ruthenium Nitrosyl Complexes
General Synthetic Routes to Ruthenium Nitrosyl Precursors
Several established methods are employed for the synthesis of ruthenium nitrosyl precursors, which serve as foundational building blocks for more complex structures. These routes include substitution reactions, conversion of coordinated ligands, direct reactions with nitric oxide, and the use of alternative nitrosyl sources.
Substitution Reactions Utilizing Pre-existing Ruthenium Nitrosyl Units (e.g., from Na₂[RuNOCl₅])
A primary and widely used strategy for synthesizing ruthenium nitrosyl complexes involves starting with materials that already contain the ruthenium nitrosyl ({RuNO}) moiety. rsc.org One of the most common precursors for this approach is pentachloronitrosylruthenate(II), Na₂[RuNOCl₅]. This compound allows for a variety of substitution reactions where the chloride ligands are replaced by other groups.
For instance, the reaction of K₂[RuNOCl₅] with 3-cyanopyridine (B1664610) yields the [RuNO(3-CNPy)₂Cl₃] complex. researchgate.net Similarly, reacting Na₂[RuNOCl₅] with nitronyl nitroxide radicals that have N-donor pyridine (B92270) rings leads to the formation of Na[RuNOCl₄L] complexes. nih.gov These reactions demonstrate the utility of [RuNOCl₅]²⁻ as a versatile starting material for introducing new ligands into the coordination sphere of the ruthenium nitrosyl core. The robust nature of the Ru-NO bond ensures it remains intact during these substitution reactions. researchgate.net
Conversion of Coordinated Nitro Ligands into Nitrosyls in Acidic Media
Another effective synthetic route is the conversion of a coordinated nitro (NO₂) ligand into a nitrosyl (NO) ligand. This transformation is typically achieved in an acidic medium. rsc.org The acidification of a solution containing a ruthenium nitro complex leads to the protonation of the NO₂⁻ ligand, followed by dehydration to yield the corresponding nitrosyl complex. scielo.brresearchgate.net
This method has been successfully applied to a range of ruthenium complexes containing ligands such as pyridine, bipyridine, terpyridine, and phenanthroline. rsc.orgscielo.br For example, the cis-Ru(bpy)(phen)(ImN)(NO)₃ complex is prepared by dissolving the corresponding nitro complex, cis-Ru(bpy)(phen)(ImN)(NO₂), in methanol (B129727) and adding trifluoroacetic acid to facilitate the conversion. scielo.br Similarly, solvento species like Ru(OH₂)(tpy)(RaaiR´) react with NaNO₂ to form nitro complexes, which are then treated with a strong acid like HClO₄ to produce the desired nitrosyl derivatives. wsrpublishing.com The equilibrium between the nitro and nitrosyl forms is pH-dependent, with acidic conditions favoring the nitrosyl species. scielo.br
Direct Reactions of Ruthenium Complexes with Nitric Oxide Gas
The direct reaction of ruthenium complexes with nitric oxide (NO) gas is a straightforward method for introducing the nitrosyl ligand. rsc.org This approach typically involves bubbling NO gas through a solution of a ruthenium precursor, leading to the substitution of a labile ligand, such as water, chloride, or dimethyl sulfoxide (B87167) (DMSO), with NO. rsc.orgresearchgate.net
This method has been employed for the synthesis of ruthenium nitrosyl complexes with a variety of ancillary ligands, including porphyrins, corroles, and polypyridines. rsc.org For instance, the complex [Ru(Hedta)NO] can be prepared by reacting [Ru(Hedta)(H₂O)] with NO gas in an acidic solution. researchgate.net The direct nitrosation of ruthenium chloro complexes has also been shown to be an effective route for synthesizing nitrosyl compounds. researchgate.net
Application of Oximes and Alkyl Nitrites as Nitrosyl Sources
In addition to direct reaction with NO gas, other reagents can serve as sources for the nitrosyl ligand. Oximes and alkyl nitrites have been successfully utilized for the generation of the {RuNO} unit. rsc.org These alternative nitrosylating agents can offer advantages in terms of handling and reactivity compared to gaseous nitric oxide. Alkyl nitrites, for example, have been used in the preparation of ruthenium nitrosyl complexes through acid-base chemistry at a bound nitrosyl group. acs.org
Synthesis of Ruthenium Nitrosyl Complexes with Specific Ancillary Ligands
The properties and reactivity of ruthenium nitrosyl complexes can be finely tuned by the introduction of specific ancillary ligands. Polypyridinic ligands, in particular, have been extensively studied due to their versatile coordination chemistry and their influence on the electronic and photophysical properties of the resulting complexes.
Polypyridinic Ligands (e.g., Pyridine, Bipyridine, Terpyridine, Imidazole)
A wide array of ruthenium nitrosyl complexes featuring polypyridinic ligands have been synthesized and characterized. These ligands can be monodentate, like pyridine and imidazole (B134444), or multidentate, such as bipyridine and terpyridine.
Pyridine-Containing Complexes: The reaction of fac-[RuNO(NH₃)₂(NO₃)₃] with pyridine results in the formation of cis-RuNO(NH₃)₂Py₂(NO₃)₂·H₂O with a high yield. researchgate.netiaea.org In this reaction, an excess of pyridine acts as the solvent. researchgate.netiaea.org Other pyridine-based ligands, such as 4-cyanopyridine (B195900) and 4-aminopyridine, have also been used to synthesize nitrosyl complexes of the type [RuCl₃(L)₂(NO)]. researchgate.net
Bipyridine and Terpyridine Complexes: Ruthenium nitrosyl complexes containing bipyridine (bpy) and terpyridine (tpy) ligands are of significant interest. The reaction of [RuNO(Py)₂Cl₂OH] with bipyridine in a water-ethanol mixture yields trans-(NO, OH)-[RuNO(Py)(Bpy)ClOH]⁺. mdpi.com The synthesis of various cis(Cl,Cl)-R-tpyRuCl₂(NO) and trans(Cl,Cl)-R-tpyRuCl₂(NO) complexes has also been reported, where R can be functional groups like fluorenyl, phenyl, or thiophenyl. rsc.org In aqueous solutions, these complexes often convert to a single trans(NO,OH) isomer. rsc.org The synthesis of terpyridine-bipyridine-based ruthenium nitrosyl complexes, such as [Ru(R-tpy)(bpy)(NO)]³⁺, has also been achieved. nih.gov
Imidazole-Containing Complexes: Imidazole and its derivatives are another important class of ligands for ruthenium nitrosyl complexes. The complex cis-Ru(bpy)(phen)(ImN)(NO)₃, where ImN is imidazole, has been synthesized via the acid-catalyzed conversion of the corresponding nitro complex. scielo.brbohrium.com Additionally, complexes with substituted imidazole ligands, such as 1-(4-cyanophenyl)-imidazole and 1-(4-nitrophenyl)-imidazole, have been prepared. researchgate.net
The synthesis of these complexes often involves the reaction of a ruthenium precursor with the desired polypyridinic ligand, followed by the introduction of the nitrosyl group through one of the general methods described above. The resulting complexes exhibit a rich variety of chemical and photochemical properties, making them promising candidates for various applications.
Data Tables
Table 1: Examples of Synthesized Ruthenium Nitrosyl Complexes with Polypyridinic Ligands
| Complex | Ancillary Ligands | Synthetic Method Highlight | Reference(s) |
| cis-RuNO(NH₃)₂(Py)₂(NO₃)₂·H₂O | Pyridine, Ammine | Reaction of nitrate (B79036) complex with excess pyridine | researchgate.netiaea.org |
| trans-(NO, OH)-[RuNO(Py)(Bpy)ClOH]⁺ | Pyridine, Bipyridine | Reaction of [RuNO(Py)₂Cl₂OH] with bipyridine | mdpi.com |
| cis(Cl,Cl)-R-tpyRuCl₂(NO) | Terpyridine | Reaction of Ru precursor with functionalized tpy | rsc.org |
| cis-Ru(bpy)(phen)(ImN)(NO)₃ | Bipyridine, Phenanthroline, Imidazole | Conversion of nitro ligand in acidic media | scielo.brbohrium.com |
| [RuCl₃(CNPy)₂(NO)] | 4-Cyanopyridine | Reaction of RuCl₃(NO)·2H₂O with ligand | researchgate.net |
Porphyrin and Corrole (B1231805) Ligand Systems
The synthesis of ruthenium nitrosyl complexes incorporating porphyrin and corrole ligands is a well-established area of study. These macrocyclic ligands provide a stable and electronically tunable platform for the ruthenium center.
A common synthetic route to ruthenium nitrosyl porphyrins involves the reaction of a ruthenium(II) carbonyl porphyrin precursor with nitric oxide (NO). For instance, the reaction of Ru(TPP)(CO)(EtOH) with an excess of NO leads to the formation of Ru(TPP)(NO)(ONO) and Ru(TPP)(NO)(OH). acs.orgufba.brfigshare.com The reaction of excess NO with (TPP)Ru(CO) has been shown to produce (TPP)Ru(NO)(ONO), whose structure was confirmed by X-ray diffraction. nih.gov Another approach involves the use of nitrosyl halides; for example, Ru(TPP)(CO)(EtOH) reacts with NOCl and NOBr to yield Ru(TPP)(NO)X (where X = Cl, Br). instras.com The synthesis of [(TPP)Ru(NO)(H₂O)]BF₄ can be achieved by reacting (TPP)Ru(CO) with NOBF₄. nih.gov
Characterization of these complexes relies heavily on spectroscopic methods. Infrared (IR) spectroscopy is particularly informative, with the ν(NO) stretching frequency providing insight into the electronic environment of the nitrosyl group. For example, in Ru(TPP)(NO)(ONO), the ν(NO) band appears at 1854 cm⁻¹, while in Ru(TPP)(NO)(OH), it is observed at 1827 cm⁻¹. acs.org The crystal structures of several ruthenium nitrosyl porphyrin complexes, such as Ru(TPP)(NO)(ONO), Ru(TPP)(NO)(OH), Ru(OEP)(NO)(ONO), and Ru(OEP)(NO)(OH), have been determined by X-ray crystallography, revealing details about their molecular geometries. acs.orgufba.brfigshare.com
Ruthenium corrole chemistry has also seen significant advancements. Mononuclear nitrosyl complexes such as [Ru(tpfc)(NO)] and [Ru(tdcc)(NO)] have been synthesized using [[Ru(cod)Cl₂]ₓ] as the metal source. A modification of literature methods, involving the in situ trapping of mononuclear Ru corroles with nitrite (B80452), provides a more general route to RuNO corroles. scielo.br These complexes are diamagnetic, consistent with a classical {MNO}⁶ configuration. scielo.br
Schiff Base Ligands
Schiff base ligands offer versatility in the design of ruthenium nitrosyl complexes due to the ease of their synthesis and the ability to tune their steric and electronic properties. A general method for synthesizing anionic ruthenium(II) nitrosyl complexes with bidentate Schiff bases involves the reaction of Ru(NO)Cl₃·xH₂O with the desired Schiff base in the presence of a base like triethylamine. researchgate.netx-mol.com This approach has been used to prepare a series of complexes with the general formula [Et₃NH][Ru(κ²-N,O-Lᴿ)(NO)Cl₃], where HLᴿ represents various substituted 2-iminomethyl-phenols. researchgate.netx-mol.com
Similarly, tetradentate Schiff base ligands can be employed. For example, the reaction of Ru(NO)Cl₃·xH₂O with N,N′-disalicylidene-1,2-ethanediamine (H₂salen) under similar conditions yields the anionic complex [Et₃NH][Ru(κ²-N,O-L-CH₂CH₂-NOH)(NO)Cl₃]. researchgate.netx-mol.com In contrast, using N,N′-disalicylidene-1,2-phenyldiamine (H₂salen-phn) leads to the neutral complex [Ru(salen-phn)(NO)Cl]. researchgate.netx-mol.com
The reactivity of ruthenium Schiff base complexes with nitric oxide can also lead to interesting transformations. For instance, the reaction of the σ-arylruthenium cyclometallate [Ru(Lˢᵇ¹)(PPh₃)₂Cl] with NO results in nitrosylation at the metal center, along with ring nitration and oxidative cyclization of the ligand to form a benzoxazole (B165842) derivative. acs.org
The characterization of these Schiff base complexes is achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to confirm their molecular structures. researchgate.netx-mol.comnanobioletters.com
| Complex | Starting Ruthenium Precursor | Schiff Base Ligand (HL) | Key Synthetic Feature | Reference |
| [Et₃NH][Ru(κ²-N,O-Lᴿ)(NO)Cl₃] | Ru(NO)Cl₃·xH₂O | 2-iminomethyl-phenols | Reaction with bidentate Schiff base and Et₃N | researchgate.netx-mol.com |
| [Et₃NH][Ru(κ²-N,O-L-CH₂CH₂-NOH)(NO)Cl₃] | Ru(NO)Cl₃·xH₂O | N,N′-disalicylidene-1,2-ethanediamine | Reaction with tetradentate Schiff base and Et₃N | researchgate.netx-mol.com |
| [Ru(salen-phn)(NO)Cl] | Ru(NO)Cl₃·xH₂O | N,N′-disalicylidene-1,2-phenyldiamine | Reaction with tetradentate Schiff base and Et₃N | researchgate.netx-mol.com |
| Ru(Lᵖᵇ¹)(PPh₃)₂(NO)Cl | [Ru(Lˢᵇ¹)(PPh₃)₂Cl] | 4-methyl-2-(4-nitrobenzylideneamino)phenol | Oxidative cyclization of the ligand upon reaction with NO | acs.org |
Tetraazamacrocyclic Ligands
Tetraazamacrocyclic ligands, such as cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives, are known for forming highly stable complexes with transition metals, including ruthenium. The synthesis of ruthenium nitrosyl complexes with these ligands can be approached in several ways. rsc.org A review on this topic highlights three primary strategies: rsc.org
Using a pre-formed ruthenium nitrosyl precursor: This involves reacting a compound that already contains the Ru-NO moiety, such as K₂[Ru(NO)Cl₅] or "RuNOCl₃·nH₂O," with the tetraazamacrocyclic ligand. rsc.org
Direct exposure to nitric oxide: A pre-synthesized ruthenium(III) complex with a coordinated tetraazamacrocycle is exposed to NO gas. rsc.org
Conversion of a coordinated nitrite: A coordinated nitro ligand within a ruthenium tetraazamacrocycle complex is converted to a nitrosyl ligand, typically in an acidic medium. rsc.org
The properties of the resulting complexes, such as their reactivity and the cis/trans geometry of the ligands, are influenced by the size of the macrocyclic ring and the nature of any substituents on the ligand. ufba.brscielo.br For example, cis-trans isomerization has been observed during the synthesis of trans-[Ru(NO)(L)(cyclam)]²⁺ (L = Cl⁻ or OH⁻) from cis ruthenium(II) precursors. ufba.br The synthesis of the amine-functionalized complex trans-Ru(NO)Cl(1-pramcyH)₃, where 1-pramcyH is 1-(3-propylammonium)-1,4,8,11-tetraazacyclotetradecane, has been achieved by reacting trans-RuCl(tfms)(1-pramcyH)₂ with nitric oxide in an acidic aqueous solution. scielo.br
Computational studies have also been employed to understand the nature of the Ru-NO bond in these tetraazamacrocycle complexes, providing insights into how the equatorial ligands influence the electronic structure and reactivity of the coordinated nitric oxide. rsc.org
Hydroxo-Containing Ruthenium Nitrosyl Architectures, including Trihydroxo Species
Hydroxo-containing ruthenium nitrosyl complexes represent an important subclass of these compounds. The synthesis of Ru(TPP)(NO)(OH) and Ru(OEP)(NO)(OH) from the reaction of their corresponding ruthenium(II) carbonyl porphyrin precursors with nitric oxide has been reported, with their structures confirmed by X-ray crystallography. acs.orgufba.brfigshare.com
The specific chemical compound Ruthenium, trihydroxynitrosyl- , with the formula Ru(NO)(OH)₃, is a known substance. echemi.comjandjmaterials.com It is also referred to as ruthenium nitrosyl hydroxide (B78521) or ruthenium(III) nitrosyl trihydroxide. alfa-chemistry.com While detailed synthetic procedures in the provided search results are limited for this specific compound, its existence points to the stability of hydroxo ligands in the coordination sphere of ruthenium nitrosyl moieties. Another related complex, [RuNO(NO₂)₂(OH)(H₂O)₂], can be obtained from the reaction of sodium tetranitroruthenium nitrosyls with dilute nitric acid at 60°C. iaea.org
The formation of heterometallic complexes containing hydroxo bridges has also been documented. For instance, the synthesis of {[Ru(μ-OH)(μ-pz)₂(pz)(NO)(Hpz)]₂Mg} highlights the ability of the hydroxo ligand to bridge between different metal centers. rsc.orgacs.org
| Compound Name | Chemical Formula | CAS Number | Key Characteristics | Reference |
| Ruthenium, trihydroxynitrosyl- | H₃NO₄Ru or Ru(NO)(OH)₃ | 14586-51-7 | Also known as Ruthenium nitrosyl hydroxide | echemi.comjandjmaterials.comalfa-chemistry.com |
| Ru(TPP)(NO)(OH) | C₄₄H₂₉N₅O₂Ru | Not specified | Synthesized from Ru(TPP)(CO)(EtOH) and NO | acs.orgufba.brfigshare.com |
| Ru(OEP)(NO)(OH) | C₃₆H₄₅N₅O₂Ru | Not specified | Synthesized from Ru(OEP)(CO) and NO | acs.orgufba.brfigshare.com |
| [RuNO(NO₂)₂(OH)(H₂O)₂] | H₄N₃O₉Ru | Not specified | Formed from sodium tetranitroruthenium nitrosyls and dilute HNO₃ | iaea.org |
Formation of Mono- and Polynuclear Ruthenium Nitrosyl Complexes
The synthesis of both mononuclear and polynuclear ruthenium nitrosyl complexes is a key area of research, driven by the potential for novel reactivity and applications. rsc.orgrsc.orgresearchgate.net Mononuclear complexes are the most common, with a single ruthenium center coordinated to a nitrosyl group and other ligands. The syntheses described in the preceding sections primarily yield mononuclear species.
The formation of polynuclear complexes, where multiple metal centers are linked together, introduces additional complexity and potential for interesting electronic and magnetic properties. These can be homometallic, containing only ruthenium, or heterometallic, incorporating other metals. The synthesis of such complexes often relies on the use of bridging ligands to connect the metal centers.
Examples of polynuclear ruthenium nitrosyl complexes include heterometallic clusters like {[Ru(μ-OH)(μ-pz)₂(pz)(NO)(Hpz)]₂Mg}, [Fe₂RuCl₄(μ₃-O)(μ-OMe)(μ-pz)₂(NO)(Hpz)₂], and [Ga₃RuCl₃(μ₄-O)(μ-OMe)₃(μ-pz)₄(NO)]. rsc.orgacs.org Another example is the formation of double complex salts, such as [Pd(NH₃)₄][RuNO(NO₂)₄OH], which are prepared by the reaction of Na₂[RuNO(NO₂)₄OH] with Pd(NH₃)₄₂. rsc.org These polynuclear systems are of interest for their potential as precursors to nanoalloys and for their unique photomagnetic properties. rsc.orgacs.org
Synthesis and Characterization of Ruthenium Nitroxyl (B88944) (HNO) Porphyrin Complexes
The synthesis of ruthenium nitroxyl (HNO) complexes, particularly with porphyrin ligands, is a more recent and specialized area of investigation. These complexes are of interest due to the biological relevance of HNO.
A key synthetic strategy for preparing ruthenium nitroxyl porphyrin complexes involves the hydride attack on a corresponding ruthenium nitrosyl precursor. Specifically, the preparation of (por)Ru(HNO)(Lᵢₘ) complexes (where por = TPP, T(p-OMe)PP, T(p-Cl)PP; Lᵢₘ = 1-MeIm, -EtIm, –PhIm) has been achieved through the reaction of the corresponding [(por)Ru(NO)(Lᵢₘ)]BF₄ precursors with sodium borohydride (B1222165) (NaBH₄). shareok.org
The characterization of these Ru-HNO complexes provides evidence for the formation of the coordinated nitroxyl ligand. IR spectroscopy is a crucial tool, with the ν(NO) bands for the nitroxyl complexes appearing at significantly lower frequencies (1372-1381 cm⁻¹) compared to the precursor nitrosyl compounds (1862-1869 cm⁻¹). shareok.org ¹H NMR spectroscopy also shows characteristic peaks for the HNO proton (δHNO) in a range similar to other heme-HNO model compounds. shareok.org The presence of coordinated HNO can be further confirmed through reactivity studies, such as trapping reactions with triphenylphosphine (B44618) (PPh₃) to form O=PPh₃ and HN=PPh₃ adducts. shareok.org
Structural Elucidation and Coordination Modes of Ruthenium Nitrosyl Complexes
Single-Crystal X-ray Diffraction Studies of Ruthenium Nitrosyl Frameworks
Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional structure of ruthenium nitrosyl complexes at an atomic level. This technique has been instrumental in characterizing a wide array of these compounds, revealing details about their molecular geometry, bond lengths, and bond angles. acs.orgrsc.orgnih.govnih.gov For instance, studies on various ruthenium nitrosyl complexes, including those with amino acid ligands, have consistently shown a distorted octahedral geometry around the ruthenium center. acs.orgbohrium.com
These diffraction studies have been successfully applied to a range of complex structures, from mononuclear species like [Ru(L)(NO)Cl2] and [Ru(L)(PPh3)(NO)Cl]2+ to more intricate multinuclear cluster complexes containing the {RuNO}⁶ moiety. nih.govnih.govacs.org The data obtained from these analyses are crucial for confirming the coordination environment and the specific isomeric form of the complex. acs.org For example, in a series of ruthenium complexes with amino acid ligands, X-ray crystallography revealed that the mer(Cl),trans(NO,O)-[RuCl3(AA–H)(NO)] isomer was consistently isolated. acs.org Similarly, the structures of heterotrinuclear and heterotetranuclear cluster complexes have been elucidated, providing a deeper understanding of how the {RuNO}⁶ unit is incorporated into larger molecular frameworks. nih.govacs.org
A key feature of ruthenium nitrosyl complexes is the geometry of the Ru-N-O group. X-ray diffraction studies provide precise measurements of the bond lengths and the angle of this moiety, which are indicative of the nature of the bonding. In most {RuNO}⁶ complexes, the Ru-N-O linkage is nearly linear, with angles approaching 180°. acs.orgnih.govacs.org This linearity is a classic indicator of the nitrosyl ligand acting as a nitrosonium ion (NO⁺). nih.govscielo.br
For example, the crystal structure analysis of trans-[Ru(NH3)4nicNO]2(SiF6)3 showed a mean Ru-N-O angle of 177 ± 1°. acs.org Other complexes exhibit similar characteristics, with Ru-N-O angles reported at 175.5(2)° and 173.9(3)°. acs.orgnih.gov The Ru-NO bond distances are typically short, often falling in the range of 1.69 to 1.74 Å, which, along with the linear angle, supports the description of a strong bond with significant double-bond character. acs.orgnih.govnih.gov The N-O bond distance is correspondingly short, generally around 1.13 to 1.17 Å. acs.orgnih.gov These structural parameters are fundamental in describing the electronic structure as Ru(II)-NO⁺. nih.gov
| Compound | Ru-NO Distance (Å) | Ru-N-O Angle (°) | N-O Distance (Å) | Reference |
| mer-Ru(dtbpy)(NO)(CH2SiMe3)3 | 1.693(2) | 175.5(2) | - | acs.org |
| [Ru(NO)(Cl)5]2- | 1.738(2) | 176.7(5) | 1.131(3) | nih.gov |
| [(Me2bpb)Ru(NO)(Cl)] | 1.742(3) | 173.9(3) | 1.154(4) | nih.gov |
| trans-[Ru(NH3)4nicNO]2(SiF6)3 | - | 177 ± 1 | 1.17 ± 0.02 | acs.org |
The Enemark-Feltham notation, {M-NO}ⁿ, is used to classify metal nitrosyl complexes based on the total number of d-electrons on the metal and π* electrons on the nitrosyl ligand. nih.govrsc.org In ruthenium chemistry, the {RuNO}⁶ and {RuNO}⁵ configurations are of significant interest.
The {RuNO}⁶ moiety is the most common and stable form, typically described as a Ru(II) center bonded to an NO⁺ ligand. nih.govacs.orgnih.gov These complexes are diamagnetic and generally feature a linear Ru-N-O arrangement. nih.gov The vast majority of structurally characterized ruthenium nitrosyls, including those discussed in the sections above, fall into this category. nih.govacs.org The {RuNO}⁶ core is found in both simple mononuclear complexes and complex multinuclear clusters. nih.govacs.org
The {RuNO}⁵ moiety is a rarer, paramagnetic species. nih.gov It can be generated through the chemical oxidation of a {RuNO}⁶ complex. For instance, the oxidation of Ru(L)(PPh3)(NO)Cl2, a {RuNO}⁶ species, with ceric ammonium (B1175870) nitrate (B79036) yields a complex characterized as containing a {RuNO}⁵ core. nih.govpsu.edu The presence of this moiety is confirmed by techniques such as EPR spectroscopy, which detects the unpaired electron. nih.govpsu.edu Theoretical studies using DFT calculations also support the formation of the {RuNO}⁵ species from its {RuNO}⁶ precursor. nih.govpsu.edu
Influence of Ligand Environment on Overall Coordination Geometry and Stereochemistry
The electronic properties of the ligands, such as their π-accepting or σ-donating capabilities, can affect the electron density at the ruthenium center and, consequently, the strength and nature of the Ru-NO bond. acs.orgresearchgate.net For example, a study of trans-[Ru(NH3)4L(NO)]3+ complexes, where L is a variable N-heterocyclic ligand, showed that as the π-acidity of L increases, the oxidizing strength of the coordinated NO group also increases. acs.org
The steric bulk and chelating properties of the ligands dictate the stereochemistry of the resulting complex. acs.orgnih.gov For instance, the reaction of [RuNOCl5]2- with N-heterocycles can lead to either cis or trans isomers of [RuNOCl4L]−, with the outcome depending on reaction conditions, suggesting a balance between kinetic and thermodynamic control. nih.gov Similarly, the use of a bidentate ligand like dtbpy in mer-Ru(dtbpy)(NO)(CH2SiMe3)3 prevents the formation of a facial isomer due to the geometric constraints of the ligand. acs.org In complexes with tetradentate ligands, the ligand framework predetermines the coordination geometry, forcing the nitrosyl group into a specific position, such as cis to a chloride ion. researchgate.net This demonstrates that the ligand environment is a key factor in determining the precise three-dimensional structure and, by extension, the properties of ruthenium nitrosyl complexes. conicet.gov.ar
Spectroscopic Characterization Techniques and Interpretation for Ruthenium Nitrosyl Complexes
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for probing the vibrations of molecules, and in the context of ruthenium nitrosyl complexes, it is particularly informative about the nature of the nitric oxide (NO) ligand.
Analysis of Nitrosyl Ligand Stretching Frequencies (νNO)
For {RuNO}6 complexes, which are formally described as Ru(II) with a coordinated NO+ ligand, the ν(NO) stretching frequency typically appears in the range of 1800-1950 cm-1. scielo.brresearchgate.net This high stretching frequency is indicative of a strong N-O triple bond character, consistent with the nitrosonium ion formulation. For instance, the complex trans-Ru(NO)Cl(1-pramcyH)3 exhibits ν(NO) bands at 1880, 1865, and 1842 cm-1 in the solid state (as a Nujol mull), which coalesce to a single peak at 1875 cm-1 in aqueous solution and 1864 cm-1 in acetonitrile (B52724), highlighting the influence of the local environment on this vibration. researchgate.net The complex [Ru(NO)(Cl)5]2- shows a ν(NO) stretch at a higher frequency, reflecting the electronic effects of the chloride ligands. nih.gov
Conversely, one-electron reduction to a {RuNO}7 species, formally Ru(II)-NO•, results in a significant decrease in the ν(NO) stretching frequency, typically by about 300 cm-1. rsc.orgnih.govacs.org This large redshift is a direct consequence of the population of a π* antibonding orbital of the NO ligand, which weakens the N-O bond. For example, the reduction of [Ru(antpy)(bpy)NO]3+ ({RuNO}6) with a ν(NO) of 1941 cm-1 to [Ru(antpy)(bpy)NO]2+ ({RuNO}7) leads to a new ν(NO) band at a much lower frequency. rsc.org
The following table provides representative ν(NO) stretching frequencies for a selection of ruthenium nitrosyl complexes, illustrating the range and dependence on the complex's composition.
| Complex | ν(NO) (cm⁻¹) | Reference |
| trans-Ru(NO)Cl(1-pramcyH)₃ (aq) | 1875 | researchgate.net |
| trans-Ru(NO)Cl(1-pramcyH)₃ (MeCN) | 1864 | researchgate.net |
| [Ru(antpy)(bpy)NO]³⁺ | 1941 | rsc.org |
| Ru(Lpy)NO₃ | 1917 | conicet.gov.ar |
| cis-[Ru(bpy)(phen)(ImN)(NO)]³⁺ | 1942 | scielo.br |
| cis-[Ru(bpy)(phen)(SO₃)(NO)]⁺ | 1914 | scielo.br |
| [(TPP)Ru(NO)(H₂O)]⁺ | ~1880 | conicet.gov.ar |
| [(OEP)Ru(NO)(H₂O)]⁺ | ~1880 | conicet.gov.ar |
| [Ru(NO)(Cl)₅]²⁻ | >1900 | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Correlations between νNO and Electronic Properties of the Ru-NO Fragment
The ν(NO) stretching frequency is not merely a diagnostic tool but also provides profound insight into the electronic properties of the Ru-NO fragment. A strong correlation exists between ν(NO) and the degree of π-backbonding from the ruthenium d-orbitals to the π* orbitals of the NO ligand. shareok.org
Ligands in the coordination sphere that are strong π-acceptors will compete with the nitrosyl ligand for π-electron density from the ruthenium center. This competition reduces the extent of Ru→NO π-backbonding, leading to a stronger N-O bond and a higher ν(NO) stretching frequency. acs.org Conversely, strong σ-donating ligands increase the electron density on the ruthenium, enhancing π-backbonding to the NO ligand, which in turn weakens the N-O bond and lowers the ν(NO) frequency. shareok.org
This relationship is also evident in the electrochemical properties of the complexes. A linear correlation is often observed between the ν(NO) stretching frequency and the reduction potential of the [Ru(NO)]3+/2+ couple. acs.org Complexes with higher ν(NO) values, indicating a more electrophilic NO ligand, generally exhibit more positive reduction potentials. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is instrumental in characterizing the electronic structure of ruthenium nitrosyl complexes.
Electronic Absorption Spectra and Ligand Field Transitions
The electronic absorption spectra of ruthenium nitrosyl complexes are typically characterized by intense bands in the UV region and weaker bands in the visible region. nih.govrsc.org The high-energy bands are often assigned to π→π* intraligand transitions within the organic ligands, such as bipyridine or phenanthroline. bohrium.com
Ligand field transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (d-d transitions), are also observed. nih.govlibretexts.org However, in many ruthenium(II) complexes, these transitions are often weak and can be obscured by more intense charge-transfer bands. The energy of these d-d transitions provides information about the ligand field splitting, which is influenced by the nature of the ligands surrounding the ruthenium center.
Analysis of Metal-to-Ligand Charge Transfer (MLCT) Transitions
A hallmark of the electronic spectra of many ruthenium nitrosyl complexes, particularly those with polypyridyl ligands, is the presence of intense Metal-to-Ligand Charge Transfer (MLCT) bands. bohrium.comscience.govacs.orgresearchgate.netlibretexts.org These transitions involve the promotion of an electron from a filled metal-based d-orbital to an empty π* orbital of a ligand. libretexts.org
The position and intensity of MLCT bands provide valuable information about the relative energies of the metal d-orbitals and the ligand π* orbitals. acs.org Time-dependent density functional theory (TD-DFT) calculations are often employed to aid in the assignment of these electronic transitions and to provide a more detailed understanding of the excited states. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is a powerful technique for elucidating the structure of ruthenium nitrosyl complexes in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, detailed information about the connectivity and stereochemistry of the complex can be obtained. scielo.briitr.ac.in
The diamagnetic nature of {RuNO}6 complexes makes them particularly amenable to NMR studies. The ¹H and ¹³C NMR spectra provide information about the organic ligands coordinated to the ruthenium center. scielo.brresearchgate.netnih.gov For example, in trans-Ru(NO)Cl(1-pramcyH)3, the ¹H and ¹³C NMR spectra confirm the presence of the propylammonium group attached to the cyclam macrocycle. scielo.br The complexity of the spectra, often showing a large number of distinct signals, can be indicative of a rigid and asymmetric structure in solution. conicet.gov.ar
For complexes containing phosphine (B1218219) ligands, ³¹P NMR spectroscopy is an invaluable tool. iaea.orgchanneli.in The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including the nature of the other ligands and the geometry of the complex. In some cases, multiple signals in the ³¹P NMR spectrum can indicate the presence of different isomers in solution. uni-muenchen.de
The following table summarizes the types of information that can be obtained from different NMR techniques for ruthenium nitrosyl complexes.
| NMR Nucleus | Information Obtained |
| ¹H | - Presence and environment of protons on organic ligands. - Stereochemistry and conformational analysis through coupling constants and NOE experiments. |
| ¹³C | - Carbon framework of the organic ligands. - Number of unique carbon environments, providing information on molecular symmetry. |
| ³¹P | - Presence and coordination of phosphine ligands. - Information on the electronic properties of the metal center and the nature of other ligands. - Identification of different isomers. |
This table is interactive. Users can sort the data by clicking on the column headers.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a vital technique for studying ruthenium nitrosyl complexes that possess unpaired electrons (i.e., are paramagnetic). The diamagnetic {RuNO}⁶ configuration is EPR silent. However, one-electron reduction of this moiety leads to the formation of the paramagnetic {RuNO}⁷ species, which has a spin state of S = 1/2 and is EPR active. rsc.orgnih.gov
The reduction process is understood to be centered on the NO ligand rather than the metal, leading to an intermediate best described as Ru(II)NO•. nih.gov This transformation is experimentally supported by EPR studies on various ruthenium nitrosyl complexes. nih.gov For instance, the X-band EPR spectrum of Ru(Me₃ acs.organeN₃)(L)(NO)₂ in a frozen acetonitrile solution at 85 K displayed signals characteristic of an S = 1/2 spin state. rsc.org
EPR spectra of {RuNO}⁷ species typically exhibit distinct features. conicet.gov.ar The g-factors and hyperfine coupling constants extracted from these spectra provide significant information about the electronic structure and the distribution of the unpaired electron. For many {RuNO}⁷ complexes, the spin density is found to reside predominantly (around 70%) on the NO ligand. conicet.gov.ar This is supported by DFT calculations which show satisfactory agreement with experimental EPR parameters. conicet.gov.ar
In contrast, the oxidation of some ruthenium nitrosyl porphyrin complexes, [(Por)Ru(NO)(H₂O)]⁺, results in a paramagnetic species where the unpaired spin is located almost exclusively on the porphyrin ring, yielding a characteristic organic radical EPR signal with a gᵢₛₒ value close to 2.00. conicet.gov.ar This helps to differentiate between metal-centered and ligand-centered redox processes.
Table 1: Representative EPR Data for Paramagnetic Ruthenium Nitrosyl Complexes
| Complex | g-values | A(¹⁴N) / 10⁻⁴ cm⁻¹ | Solvent/Temperature | Reference |
|---|---|---|---|---|
| [Ru(Me₃ acs.organeN₃)(L)(NO)]²⁺ | g = [2.030, 1.993, 1.880] | A = [11.0, 30.4, 3.9] | Acetonitrile / 85 K | rsc.org |
| [(TPP)Ru(NO)(py)]⁰ | g₁ > 2, g₂ ≈ 2.0, g₃ < 2 | A₂(¹⁴N) ≈ 3.4 mT | - | conicet.gov.ar |
| [(TPP)Ru(NO)(H₂O)]²⁺ (oxidized) | gᵢₛₒ ≈ 2.0002 | - | - / Frozen state | conicet.gov.ar |
| [(OEP)Ru(NO)(H₂O)]²⁺ (oxidized) | gᵢₛₒ ≈ 2.0017 | - | - / Frozen state | conicet.gov.ar |
X-ray Absorption Spectroscopy (XANES/EXAFS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic and local geometric structure of the absorbing atom. It is particularly useful for non-crystalline materials and is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.orgnih.gov
XANES analysis of ruthenium nitrosyl complexes focuses on the region near the Ru K-edge. It yields information about the oxidation state and coordination geometry of the ruthenium center. nih.gov For example, a shift in the absorption edge to higher energies is observed when precursor complexes are converted to nitrosyl complexes, indicating the strong electron-withdrawing effect of the NO⁺ ligand on the ruthenium atom. rsc.org The absence of pre-edge features in the spectra of some synthesized metal complexes suggests no major changes in geometry upon ligand substitution. nih.gov
EXAFS analysis provides details about the local atomic environment around the ruthenium atom, including coordination number, the identity of neighboring atoms, and precise interatomic distances. rsc.orgnih.gov The analysis of EXAFS data for several cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ complexes revealed a strong peak around 1.6 Å in the R-space graphs, which is primarily attributed to the Ru-N path. rsc.org The bond lengths derived from EXAFS data are often in good agreement with values obtained from theoretical DFT calculations and single-crystal X-ray diffraction of similar compounds. nih.gov This agreement validates the proposed structures of the complexes. rsc.orgnih.gov
Table 2: Comparison of Experimental (EXAFS) and Theoretical (DFT) Bond Lengths for a Ruthenium Nitrosyl Complex
| Bond | EXAFS Mean Length (Å) | DFT Simulated Length (Å) | Reference |
|---|---|---|---|
| Ru-Nbpy | 2.095 - 2.125 | ~2.105 | nih.gov |
Mass Spectrometry (e.g., ESI-MS) for Molecular Ion Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for the characterization of ruthenium nitrosyl complexes, allowing for the confirmation of their molecular weight and the study of their fragmentation patterns in the gas phase. mdpi.comnih.gov This technique is particularly useful for identifying the molecular ion and providing evidence for the proposed structure of the complex. mdpi.comscielo.br
In the analysis of ruthenium nitrosyl complexes with amino acid ligands, ESI-MS in negative ion mode typically shows a strong peak corresponding to the [RuCl₃(AA–H)(NO)]⁻ anion. acs.org Additional signals of moderate intensity are often assigned to fragments resulting from the loss of ligands, such as [RuCl₂(AA–H)(NO)–H]⁻. acs.org
For complexes like Na[RuNOCl₄L] where L is a nitronyl nitroxide radical, ESI-MS in negative ion mode revealed the presence of the [RuNOCl₄L]⁻ anion. mdpi.com Interestingly, this analysis also detected oligomeric forms, such as dimeric and trimeric species, which suggests that parts of the polymeric solid-state structure can persist in solution. mdpi.com The assignment of these species is verified by comparing the experimental isotopic distribution pattern with the calculated pattern, which is characteristic for ruthenium-containing ions. mdpi.com In some cases, extensive in-source fragmentation can occur, making the detection of the intact molecular ion challenging, but the resulting fragment ions can still be assigned to provide structural information. scielo.br
Table 3: Main Assigned Forms in the ESI-Mass Spectra (Negative Ions) of Na[RuNOCl₄L¹] (2) and Na[RuNOCl₄L²] (3)
| Form | Assignment | m/z (for complex 2) | m/z (for complex 3) | Reference |
|---|---|---|---|---|
| A | [RuNOCl₄L]⁻ | 586.9 | 616.9 | mdpi.com |
| C | {[RuNOCl₄L]₂-Na-2Cl}⁻ | 1114.7 | 1174.7 | mdpi.com |
| D | {[RuNOCl₄L]₃-2Na-4Cl}⁻ | 1642.5 | 1732.5 | mdpi.com |
Electrochemical Behavior and Redox Properties of Ruthenium Nitrosyl Complexes
Cyclic Voltammetry and Hydrodynamic Voltammetry Studies
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of ruthenium nitrosyl complexes. nih.gov CV studies reveal the potentials at which these complexes undergo reduction and oxidation, providing insights into the stability of different oxidation states and the mechanisms of electron transfer.
Studies on various ruthenium nitrosyl complexes, such as those with porphyrin, bipyridine, and ethylenediaminetetraacetic acid (edta) ligands, consistently show distinct redox waves corresponding to processes centered on the metal, the nitrosyl ligand, or the ancillary ligands. acs.orgresearchgate.netnih.gov For instance, the complex [Ru(Hedta)NO] in an aqueous solvent exhibits a cathodic peak potential (Ep,c) for its first reduction at -203 mV. researchgate.net In another example, cyclic voltammograms of cis-[Ru(NO)(bpy)2(L)]n+ type complexes show processes associated with the NO+/0 redox pair at potentials like 250 mV and 75 mV, depending on the ancillary ligand L. nih.gov
The electrochemical behavior is often dependent on the scan rate. For some complexes, cathodic and anodic peak potentials are strongly dependent on the scan rate, which can indicate irreversible or quasi-reversible redox behavior. mdpi.com For example, the reduction of the [RuNO]3+ complex in nitric acid has been studied using cyclic voltammetry at platinum and glassy carbon electrodes, showing a quasi-reversible one-electron transfer process. researchgate.net
Analysis of One-Electron and Multi-Electron Reduction Processes
The reduction of ruthenium nitrosyl complexes, typically involving the {RuNO}6 core, is a key step that can lead to the release of nitric oxide. This process often begins with a one-electron reduction.
One-Electron Reduction: The initial reduction is frequently a one-electron process centered on the nitrosyl ligand, transforming the {RuNO}6 species to a {RuNO}7 species. scielo.brresearchgate.net This is represented by the [Ru(II)NO+]+ e- → [Ru(II)NO•] transformation. researchgate.net For example, the complex trans-[RuII(NO)(NH3)4(py)]3+ undergoes a one-electron reduction that initiates the release of NO. exlibrisgroup.comacs.orgnih.gov Similarly, the complex [Ru(Hedta)NO] undergoes an electrochemically reversible one-electron reduction. researchgate.net In many cases, this reduction is the trigger for subsequent chemical reactions, such as ligand dissociation. acs.orgnih.gov
Multi-Electron Reduction: Following the initial one-electron step, further reduction can occur. The complex [Ru(Hedta)NO] displays a second, irreversible multi-electron reduction process following its initial reversible one-electron reduction. researchgate.net In a more complex scenario, [RuCl(py)4(NO)]2+ is reported to undergo two successive reversible one-electron reductions, followed by an irreversible four-electron step. psu.edu This final step corresponds to the reduction of the nitrosyl ligand to an ammine ligand, yielding [RuCl(NH3)(py)4]+. psu.edu
Investigation of Oxidation Processes
Oxidation of ruthenium nitrosyl complexes can occur at the metal center, the ancillary ligands, or, less commonly, the nitrosyl ligand. The site of oxidation is highly dependent on the nature of the ligands.
In ruthenium nitrosyl porphyrin complexes, such as [(Por)Ru(NO)(H2O)]+, two sequential one-electron oxidation processes are often observed. acs.orgconicet.gov.ar Spectroelectrochemical studies have shown that the first oxidation is typically centered on the porphyrin ring, forming a porphyrin π-cation radical, while the second oxidation may have more metal-centered character. acs.orgconicet.gov.ar
For complexes with redox-active ancillary ligands, such as catecholates, oxidation is often ligand-based. Ruthenium nitrosyl complexes with substituted catecholate ligands, [Ru(LOMe)(NO)(cat)], exhibit reversible oxidation events attributed to the non-innocence of the catecholate ligands, which are oxidized to semiquinones. rsc.org In other cases, the oxidation of the {RuNO}3+ fragment itself is observed as an irreversible process at higher potentials, typically in the range of +1.2 to +1.4 V. mdpi.com
Assessment of Reversibility and Irreversibility in Electrochemical Events
The reversibility of an electrochemical process provides critical information about the stability of the species formed after electron transfer.
Reversible Processes : A reversible redox event implies that the product of the electron transfer is stable on the timescale of the experiment. For example, ruthenium nitrosyl porphyrin complexes with pyridine (B92270) axial ligands, [(Por)Ru(NO)(X)]+, undergo a reversible one-electron reduction. acs.orgconicet.gov.ar Similarly, the [Ru(BPG)Cl(NO)]Cl complex shows two reversible one-electron reductions in dimethylformamide. researchgate.net Several complexes with catecholate ligands also display reversible oxidations. rsc.org
Irreversible and Quasi-Reversible Processes : Irreversibility often indicates that the electron transfer is followed by a chemical reaction (an EC mechanism), such as ligand dissociation or structural rearrangement. The reduction of [Ru(BPG)Cl(NO)]Cl becomes irreversible in an acidic aqueous solution, which is attributed to the labilization and release of NO. researchgate.net The first reduction of ruthenium nitrosyl aqua-porphyrin complexes, [(Por)Ru(NO)(H2O)]+, is also irreversible. acs.org Oxidation processes can also be irreversible, particularly when they lead to rapid dissociation of an axial ligand. shareok.orgrsc.org Processes where the peak-to-peak separation in cyclic voltammetry is greater than the ideal 59 mV and varies with the scan rate are termed quasi-reversible, suggesting either slow electron transfer kinetics or coupled chemical reactions. mdpi.comresearchgate.net
| Complex | Process | Reversibility | Solvent/Medium | Reference |
|---|---|---|---|---|
| [(Por)Ru(NO)(py)]+ | Reduction | Reversible | CH2Cl2 | acs.org |
| [(Por)Ru(NO)(H2O)]+ | Reduction | Irreversible | CH2Cl2 | acs.org |
| [Ru(BPG)Cl(NO)]Cl | Reduction | Reversible (two steps) | Dimethylformamide | researchgate.net |
| [Ru(BPG)Cl(NO)]Cl | Reduction | Irreversible | Aqueous (pH 2.0) | researchgate.net |
| [(OEP)Ru(NO)(H2O)]+ | Oxidation (two steps) | Reversible | CH2Cl2 | acs.org |
| [Ru(LOMe)(NO)(tBu2cat)] | Oxidation | Reversible | Not specified | rsc.org |
Impact of Ancillary Ligands and Solvent Medium on Redox Potentials
The electronic properties of the ancillary ligands and the nature of the solvent medium have a profound impact on the redox potentials of ruthenium nitrosyl complexes.
Ancillary Ligands: The electron-donating or electron-withdrawing nature of the ancillary ligands directly influences the electron density at the {RuNO} core, thereby shifting the redox potentials.
Electron-donating ligands (e.g., ethyl groups on a porphyrin, strong σ-donors like acetylacetonate) increase the electron density on the ruthenium center. acs.orgnih.gov This makes the complex easier to oxidize (shifts oxidation potentials to less positive values) and harder to reduce (shifts reduction potentials to more negative values). shareok.org
Electron-withdrawing ligands (e.g., phenyl groups on a porphyrin, π-acceptors like 2-(4-chloro-phenylazo)pyridine) decrease the electron density on the metal. acs.orgnih.gov This makes the complex more difficult to oxidize and easier to reduce. acs.org For example, replacing the ethyl groups of the OEP ligand with the electron-withdrawing phenyl groups of the TPP ligand in [(Por)Ru(NO)(H2O)]+ shifts the oxidation potentials to higher values. acs.org Similarly, the strong electron-withdrawing effect of the NO+ moiety significantly raises the ruthenium oxidation state compared to precursors without this ligand. nih.gov
Solvent Medium: The solvent can influence redox potentials and even the reversibility of the electrochemical process. A key example is the coordination of the solvent to the metal center. The reduction of [(TPP)Ru(NO)(H2O)]+ is irreversible, but when pyridine is added to the solution, it displaces the water molecule to form [(TPP)Ru(NO)(py)]+. acs.org This new complex exhibits a reversible reduction, demonstrating that the ancillary pyridine ligand stabilizes the reduced {RuNO}7 species. acs.org The pH of an aqueous solution can also be critical, as seen in the case of [Ru(BPG)Cl(NO)]Cl, which shows different reversibility in aqueous versus non-aqueous media. researchgate.net
In situ Spectroelectrochemical Investigations (e.g., FT-IR Spectroelectrochemistry)
In situ spectroelectrochemistry combines electrochemical methods with spectroscopic measurements, allowing for the direct characterization of species generated at the electrode surface. This is particularly powerful for studying ruthenium nitrosyl complexes.
FT-IR Spectroelectrochemistry: This technique is widely used to monitor the N-O stretching frequency (ν(NO)) during an electrochemical process. The ν(NO) band is a sensitive probe of the electronic state of the {RuNO} moiety.
Upon a NO-centered reduction ({RuNO}6 to {RuNO}7), a large negative shift in ν(NO) of approximately 300 cm⁻¹ is typically observed. conicet.gov.ar This significant decrease reflects the population of the π*(NO) antibonding orbital.
Upon a ligand-centered oxidation (e.g., on a porphyrin ring), the ν(NO) frequency shifts only slightly (e.g., ~20 cm⁻¹), indicating that the electronic structure of the {RuNO} core is largely unperturbed. acs.orgconicet.gov.ar
A metal-centered oxidation can result in a moderate positive shift in ν(NO) (e.g., a 55 cm⁻¹ shift for the second oxidation of [(OEP)Ru(NO)(H2O)]+), reflecting decreased back-donation from the more electron-poor metal center to the NO ligand. conicet.gov.ar
In situ FT-IR studies have been crucial in elucidating complex reaction mechanisms. For trans-[RuII(NO)(NH3)4(py)]3+, these studies revealed that the primary step after one-electron reduction is not the direct release of NO, but the labilization of the pyridine ligand, followed by the formation of hydroxo isomers (cis- and trans-[RuII(NO)(NH3)4(OH)]+) which then lead to NO liberation. acs.orgnih.govnih.gov
Other Techniques: EPR (Electron Paramagnetic Resonance) spectroelectrochemistry is used to detect and characterize paramagnetic species, such as the {RuNO}7 complexes or ligand-based radicals formed during redox events. conicet.gov.arrsc.org
Determination of Diffusion Coefficients and Heterogeneous Electron Transfer Rate Constants
Quantitative analysis of voltammetric data can yield important kinetic parameters that describe the electrochemical system.
Diffusion Coefficient (D): This parameter measures the rate at which the electroactive species moves through the solution to the electrode surface. For the [RuNO]3+ species in a nitric acid medium, the diffusion coefficient was estimated to be on the order of 10⁻⁸ cm²/s using techniques like cyclic voltammetry and chronopotentiometry. researchgate.netresearchgate.net This relatively low value was attributed to the existence of ruthenium in stable, bulky complex forms rather than as bare ions. researchgate.net
Heterogeneous Electron Transfer Rate Constant (ks): This constant quantifies the kinetics of the electron transfer step at the electrode-solution interface. For the reduction of [RuNO]3+, the rate constant (ks) was estimated to be approximately 10⁻⁵ cm/s. researchgate.netresearchgate.net Such values, obtained from analyses like the Klingler and Kochi equation, are indicative of a quasi-reversible system where the electron transfer is not infinitely fast. researchgate.net The determination of these constants is essential for a complete understanding of the factors controlling the redox reactivity of these complexes. psu.edu
Electrochemical-Induced Nitrosyl to Nitro Conversion Mechanisms
The interconversion between ruthenium nitrosyl ({Ru-NO}⁶) and nitro ({Ru-NO₂}⁻) complexes is a critical aspect of their chemistry, influencing their reactivity and potential applications. While this transformation is fundamentally a chemical process driven by pH, the electrochemical environment can play a role. The conversion from a nitrosyl to a nitro ligand is generally understood to proceed via a nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the nitrogen atom of the coordinated nitrosyl group.
This process is highly dependent on the pH of the solution. In acidic conditions, the nitro form of the complex can be converted to the nitrosyl form. Conversely, in basic solutions, the nitrosyl complex can be converted to the nitro complex. Spectrophotometric titrations are a common method to monitor this equilibrium and determine the pH at which 50% of the interconversion occurs (pKa).
Research on cis-[Ru(bpy)₂(L)(NO)]ⁿ⁺ complexes, where L is an imidazole (B134444) derivative, has shown that this nitrosyl-nitro interconversion is a pH-dependent equilibrium. nih.govscielo.br For instance, for the complexes cis-[Ru(NO)(bpy)₂(2MIM)]³⁺ and cis-[Ru(NO)(bpy)₂(ETU)]³⁺, the pH values for 50% conversion to the nitro form were determined to be 5.8 and 6.3, respectively. nih.gov This indicates that under physiological pH conditions (around 7.4), these complexes would predominantly exist in their nitro form. nih.gov
The general mechanism for the base-catalyzed conversion of a nitrosyl to a nitro ligand can be represented as follows:
[Ru-NO]ⁿ⁺ + 2OH⁻ ⇌ [Ru-NO₂]⁽ⁿ⁻²⁾⁺ + H₂O
In a study involving trans-[Ru(NH₃)₄(py)(NO)]³⁺, it was noted that the nucleophilic attack of hydroxide ions on the nitrosyl ligand to form the nitro complex, trans-[Ru(NH₃)₄(py)(NO₂)]⁺, typically occurs at a pH above 10. acs.orgnih.gov This highlights that the susceptibility of the nitrosyl ligand to nucleophilic attack and subsequent conversion to a nitro group is significantly influenced by the nature of the other ligands coordinated to the ruthenium center.
While the conversion is primarily a chemical equilibrium dependent on pH, electrochemical methods are instrumental in studying the redox properties of both the nitrosyl and nitro forms of the complexes. Cyclic voltammetry can be used to determine the reduction potentials of the {RuNO}⁶/{RuNO}⁷ couple and the Ru(III)/Ru(II) couple for the corresponding nitro complexes. nih.gov
The table below summarizes the pH of half-interconversion (pKa) for some ruthenium nitrosyl complexes.
| Complex | pKa (NO⁺/NO₂⁻) | Reference |
| cis-[Ru(bpy)(phen)(ImN)(NO)]³⁺ | 6.3 | scielo.br |
| cis-[Ru(bpy)(phen)(SO₃)(NO)]⁺ | 8.9 | scielo.br |
| cis-[Ru(NO)(bpy)₂(2MIM)]³⁺ | 5.8 | nih.gov |
| cis-[Ru(NO)(bpy)₂(ETU)]³⁺ | 6.3 | nih.gov |
It is important to note that the reverse reaction, the oxidation of a nitro ligand to a nitrosyl ligand, has been studied electrochemically. For some bis(bipyridyl)ruthenium(III) nitro complexes, electrochemical oxidation leads to the formation of the corresponding nitrosyl and nitrato complexes. jcu.edu.au The proposed mechanism for this oxidation involves an initial rearrangement of the N-bound nitro ligand to an O-bound isomer, which then acts as a reactive intermediate. jcu.edu.au
Photochemistry and Photoinduced Processes in Ruthenium Nitrosyl Complexes
Photoinduced Nitric Oxide (NO) Release Mechanisms
The release of nitric oxide from ruthenium nitrosyl complexes is a light-induced process that has been the subject of extensive research. This photorelease is a key feature that makes these compounds promising for applications in photodynamic therapy and as controlled NO donors. The underlying mechanisms are complex and influenced by a variety of factors.
Photolytic Dissociation of the Ru-NO Bond
In the context of hydroxo-containing complexes, such as trans-[RuNO(Py)4OH]n+, the electronic environment provided by the hydroxo ligand can influence the energy of the MLCT transition and, consequently, the efficiency of NO photorelease. rsc.org While direct photolysis data for Ruthenium, trihydroxynitrosyl- is not extensively documented, the principles derived from related complexes suggest that irradiation with an appropriate wavelength would lead to the dissociation of the Ru-NO bond.
Role of Transient Linkage Isomers in NO Photorelease Pathways
There is a growing body of evidence suggesting that the photorelease of NO from ruthenium nitrosyl complexes may not be a direct dissociation but rather a process mediated by transient linkage isomers. univie.ac.at Upon photoexcitation, the linear Ru-N-O ground state (GS) can convert to metastable states, including an isonitrosyl configuration (Ru-O-N, denoted as MS1) and a side-bound configuration (Ru-η²-NO, denoted as MS2). univie.ac.atresearchgate.net It is proposed that NO release can occur from these metastable states. univie.ac.at
Effects of Light Wavelength, Solvent Polarity, and pH on Photorelease Efficiency
The efficiency of nitric oxide photorelease is not constant but is significantly influenced by external factors.
Light Wavelength: The wavelength of the incident light plays a critical role. The photorelease is most efficient when the irradiation wavelength corresponds to a photoactive electronic transition, typically an MLCT band. nih.gov For many ruthenium nitrosyl complexes, this falls within the UV-A and visible light regions. nih.govnih.gov For example, in [RuNO(Py)(Bpy)ClOH]PF6, irradiation at 405 nm and 450 nm was found to be effective in inducing changes in the complex. mdpi.com
Solvent Polarity: The nature of the solvent can affect the stability of the excited state and the photoproducts, thereby influencing the quantum yield of NO release. nih.govresearchgate.net More polar solvents can stabilize the charged species formed upon dissociation, potentially enhancing the photorelease efficiency.
pH: The pH of the medium is particularly important for hydroxo- and aqua-containing ruthenium nitrosyl complexes. Changes in pH can lead to protonation or deprotonation of the coordinated ligands, altering the electronic structure of the complex and its photochemical reactivity. rsc.org For instance, the protonation of a coordinated hydroxyl group in trans-[RuNOPy4OH]n+ leads to the formation of an aqua complex, which will have different photochemical properties. rsc.org
Quantification of Nitric Oxide Photorelease and Quantum Yield Determinations
The efficiency of NO photorelease is quantified by the photochemical quantum yield (ΦNO), which is the ratio of the number of NO molecules released to the number of photons absorbed by the complex. The determination of ΦNO is crucial for comparing the photoactivity of different compounds and for assessing their potential in practical applications.
Various methods are employed to quantify NO release, including amperometric detection using an NO-selective electrode and spectroscopic techniques that monitor the disappearance of the starting complex or the appearance of the photoproduct. nih.govnih.gov The quantum yields for a range of ruthenium nitrosyl complexes have been reported, and these values can vary significantly depending on the ligand environment and the experimental conditions. For example, quantum yields for some ruthenium salen nitrosyl complexes upon 365 nm irradiation in acetonitrile (B52724) solution are in the range of 0.055 to 0.13, but decrease at longer irradiation wavelengths. scispace.comnih.gov For a water-soluble complex, [Ru(salen)(H2O)(NO)]Cl, the quantum yield in water was found to be 0.005. scispace.comnih.gov
Below is a table summarizing the quantum yields for NO release from various ruthenium nitrosyl complexes.
| Complex | Solvent | Irradiation Wavelength (nm) | Quantum Yield (ΦNO) |
| Ru(salen)(Cl)(NO) | Acetonitrile | 365 | 0.055 - 0.13 |
| [Ru(salen)(H2O)(NO)]Cl | Water | 365 | 0.005 |
| [Ru(EPBP)Cl(NO)] | CH₃OH | 400 (±5) | 0.19 - 0.36 |
| [Ru(EPBP)Cl(NO)] | CHCl₃ | 400 (±5) | 0.19 - 0.36 |
| [Ru(EPBP)Cl(NO)] | DMSO | 400 (±5) | 0.19 - 0.36 |
| [Ru(EPBP)Cl(NO)] | CH₃CN | 400 (±5) | 0.19 - 0.36 |
| [Ru(EPBP)Cl(NO)] | CH₃NO₂ | 400 (±5) | 0.19 - 0.36 |
| cis-[Ru(bpy)xL(NO2)]n+ | Phosphate Buffer (pH 7.4) | 355 | ~0.04 |
| trans-[RuCl(cyclam)NO]2+ | Trifluoroacetate Buffer (pH 2.01) | 355 | 0.1 |
| trans-[RuCl(ane4)NO]2+ | Trifluoroacetate Buffer (pH 2.01) | 355 | 0.6 |
Photoinduced Nitroxyl (B88944) (HNO) Generation
In addition to nitric oxide (NO), some ruthenium nitrosyl complexes have been shown to release nitroxyl (HNO) under certain conditions. The release of HNO is of significant interest due to its distinct biological effects compared to NO. The mechanism of HNO generation is often linked to the reaction of the ruthenium nitrosyl complex with thiols. rsc.org While photoinduced HNO release is less common than NO release, it represents an important area of research for developing therapeutic agents with specific biological targets. rsc.org
Photoinduced Linkage Isomerization (PLI)
Photoinduced linkage isomerization is a phenomenon where the nitrosyl ligand changes its coordination mode to the ruthenium center upon light irradiation, leading to the formation of metastable states (MS). researchgate.net This process is often reversible, with the complex returning to its ground state (GS) either thermally or upon irradiation with a different wavelength.
For ruthenium nitrosyl complexes, two primary metastable linkage isomers have been identified: the isonitrosyl form (MS1, Ru-O-N) and the side-bound form (MS2, Ru-η²-NO). researchgate.net The formation of these isomers can be detected by spectroscopic techniques such as infrared (IR) spectroscopy, as the N-O stretching frequency is sensitive to the coordination mode. researchgate.netmdpi.com
The efficiency of PLI and the stability of the metastable states are highly dependent on the nature of the other ligands in the complex and the experimental conditions, such as temperature and the wavelength of irradiation. rsc.orgmdpi.com For example, in the complex [RuNO(Py)(Bpy)ClOH]PF6, irradiation at 405 nm and 450 nm at 80 K resulted in the formation of the MS1 isomer with populations of 17% and 1%, respectively. mdpi.com The shift to a longer wavelength (488 nm) led to a sharp decrease in the MS1 population. mdpi.com
The table below shows the population of the MS1 linkage isomer for different hydroxo-containing ruthenium nitrosyl complexes upon irradiation at various wavelengths.
| Complex | Irradiation Wavelength (nm) | Temperature (K) | MS1 Population (%) |
| [RuNO(Py)(Bpy)ClOH]PF6 | 405 | 80 | 17 |
| [RuNO(Py)(Bpy)ClOH]PF6 | 450 | 80 | 1 |
| [RuNO(Py)(Bpy)ClOH]PF6 | 488 | 80 | <1 |
| (NH4)2[RuNO(NO2)4OH] | 445 | - | 5-7 |
Formation and Characterization of Metastable States (MS1: Ru-ON, MS2: Ru-η²-NO)
Upon irradiation with light, typically in the blue region of the spectrum, the stable ground state (GS) of a ruthenium nitrosyl complex, which features a linear Ru-N-O bond, can be converted into two principal metastable states, designated as MS1 and MS2. rsc.orgmdpi.comrsc.org
MS1 (Isonitrosyl): This state is characterized by an O-bonded nitrosyl ligand, forming a Ru-O-N linkage. rsc.orgmdpi.com The formation of MS1 from the ground state results in a notable downshift of the ν(NO) stretching frequency in the infrared spectrum, typically by 130–150 cm⁻¹. mdpi.com
MS2 (Side-on): In this state, the nitric oxide ligand is coordinated to the ruthenium center in a side-on or η²-fashion (Ru-η²-NO). rsc.orgmdpi.com
The generation of these metastable states is a dynamic process. Pulsed laser experiments have shown that for some complexes, the initial photoexcitation of the ground state first leads to the formation of MS2. rsc.org Subsequently, MS2 can convert to MS1, establishing a photostationary equilibrium between the ground state and the two metastable states (GS ⇄ MS2 ⇄ MS1). rsc.org While blue-light irradiation often favors the formation of MS1, the MS2 state can sometimes be generated concurrently. mdpi.com In some systems, MS2 can be specifically populated by subsequent infrared irradiation of MS1. mdpi.comrsc.org The thermal stability of these isomers is a critical parameter, with the decay temperature (Td), the temperature at which the metastable state reverts to the ground state, being a key characteristic. For example, in a series of ethylenediamine (B42938) ruthenium nitrosyl complexes, the Td for the MS2 isomer was found to be as high as 215 K. rsc.org
Photochromic Behavior in Solid State and Solution
The reversible photoisomerization between the ground state and the metastable states (MS1 and MS2) is the basis for the photochromic behavior observed in many ruthenium nitrosyl complexes. semanticscholar.orgrsc.org This phenomenon, where a compound changes its color upon exposure to light, is particularly prominent in the solid state and has potential applications in data storage and photomagnetic materials. rsc.org
Upon irradiation, the color of the material changes due to the altered electronic structure of the metastable states compared to the ground state. This change is reversible, and the original color can be restored by either heating the sample or by irradiating it with light of a different wavelength. rsc.org For instance, after populating the metastable states with blue light, irradiation with light in the 500–700 nm range can induce the reverse transformation back to the ground state. rsc.org
Interplay between NO Photorelease and Linkage Isomerization
A crucial aspect of the photochemistry of ruthenium nitrosyl complexes is the competition between the intramolecular NO linkage photoisomerization and the photorelease of nitric oxide. nih.gov Both processes are initiated by the absorption of a photon and are believed to proceed through the lowest triplet excited state of the complex. nih.gov
Computational studies have revealed that the sideways-bonded MS2 isomer plays a pivotal role in both pathways. nih.gov The population of the triplet state of this MS2 isomer is considered a mandatory step for both photoisomerization to MS1 and for the eventual dissociation of the NO ligand. nih.gov This indicates a complex interplay where the two photochemical events are not independent but rather interfere with each other, with the MS2 state acting as a key intermediate. nih.gov Experimental studies in the solid phase have supported this by observing the photoproducts of both N→O linkage photoisomerization and NO photorelease, suggesting that weakly bound linkage isomers are likely intermediates in the photolytic release of NO. semanticscholar.org
Tuning PLI through Ligand Design and Environmental Factors (e.g., trans-effect)
The efficiency and characteristics of photoinduced linkage isomerization (PLI) can be significantly influenced by the rational design of the ligands coordinated to the ruthenium center and by the surrounding environment. rsc.orgrsc.org The electronic and steric properties of the ligands can modulate the stability of the metastable states and the energy barriers for their formation and decay.
A prominent example of this is the trans-effect, where the nature of the ligand positioned directly opposite to the nitrosyl group has a profound impact on the photoisomerization process. rsc.orgrsc.org Studies on a series of trans-[RuNOPy₄X]ⁿ⁺ complexes (where X = OH, Cl, H₂O) have demonstrated that changing the trans-ligand alters the properties of the photoinduced linkage isomers. rsc.org Similarly, in a series of ethylenediamine ruthenium nitrosyl complexes, replacing a water ligand trans to the NO with a hydroxide (B78521) ligand led to a decrease in the decay temperature of the MS2 isomer but an increase in the population of both MS1 and MS2 upon irradiation. rsc.org The choice of other ligands in the coordination sphere, such as comparing pyridine (B92270) with bipyridine or terpyridine, has also been shown to affect the achievable population of the MS1 state. mdpi.com
| Complex | Trans-Ligand | MS1 Population (%) | MS2 Population (%) | Td (MS2) (K) |
| RuNO(en)₂(OH)₂ | OH⁻ | 47 | 17 | 207 |
| RuNO(en)₂(H₂O)₃ | H₂O | Not specified | Not specified | 215 |
| [RuNO(Py)(Bpy)ClOH]PF₆ | OH⁻ | 17 | Not specified | Not specified |
| [RuNO(Py)(Bpy)ClF]PF₆ | F⁻ | 1 | Not specified | Not specified |
This table presents data on the influence of the trans-ligand on the population of metastable states and the decay temperature of MS2 for selected ruthenium nitrosyl complexes. Data sourced from mdpi.comrsc.org.
Photophysical Pathways and Excited State Dynamics
The photochemical behavior of ruthenium nitrosyl complexes is fundamentally governed by the nature of their excited states and the dynamic processes that occur following photoexcitation. Understanding these photophysical pathways is essential for controlling and optimizing their photoreactivity.
Analysis of Electronic Transitions Driving Photoreactivity (e.g., dπ(M) → π*(NO) MLCT)
The photoactivation of the Ru-NO bond is driven by the absorption of light, which promotes the complex to an excited electronic state. mdpi.com The key electronic transition responsible for the photoreactivity in these complexes is generally accepted to be a metal-to-ligand charge transfer (MLCT) transition. mdpi.comosti.gov Specifically, this involves the promotion of an electron from a filled dπ orbital of the ruthenium metal center to an empty π* antibonding orbital of the nitrosyl ligand (dπ(Ru) → π*(NO)). mdpi.comnih.gov
This charge transfer weakens the Ru-NO bond, making it susceptible to either isomerization or dissociation. mdpi.com In solution, this can lead to the release of free NO, while in the solid state, it often results in the rotation of the NO ligand to form the MS1 and MS2 metastable isomers. mdpi.com The energy of these MLCT transitions can be tuned by modifying the ligands attached to the ruthenium center, which in turn affects the complexes' absorption spectra and photoreactivity. osti.govresearchgate.net For instance, in ruthenium(II) bipyrimidine complexes, the electronic transitions are dominated by MLCTs, and their energies are influenced by the electron-accepting ability of the ligands. osti.gov
Ultrafast Intersystem Crossing (ISC) and Internal Conversion (IC) Processes
Following the initial photoexcitation to a singlet excited state, the ruthenium nitrosyl complex undergoes a series of extremely rapid photophysical processes. semanticscholar.orgnih.gov These include intersystem crossing (ISC), the transition between states of different spin multiplicity (e.g., from a singlet to a triplet state), and internal conversion (IC), a non-radiative transition between states of the same spin multiplicity. semanticscholar.org
In many ruthenium complexes, ISC is an exceptionally fast and efficient process, often occurring on the femtosecond timescale. nih.govrsc.orgaps.org This rapid ISC leads to the population of a long-lived triplet excited state with a high quantum yield. rsc.org It is from this triplet state that the subsequent photochemistry, such as isomerization and photorelease, is believed to occur. nih.gov The mechanism of this ultrafast ISC is thought to be driven by strong spin-orbit coupling, a characteristic of heavy transition metals like ruthenium, and is coupled to specific vibrational modes of the complex, particularly those involving metal-ligand stretching or symmetry-breaking motions. rsc.orgaps.org The initial photoexcitation is followed by a cascade of IC and ISC events, leading to the population of the key triplet state from which the system can proceed to form the MS2 intermediate and subsequently either the MS1 isomer or undergo NO photorelease. semanticscholar.org
Reactivity and Reaction Mechanisms of Ruthenium Nitrosyl Complexes
Ligand Labilization and Subsequent Substitution Reactions
Ligand substitution is a fundamental reaction for ruthenium nitrosyl complexes. The nitrosyl (NO) group, acting as a strong π-acceptor, exerts a significant trans effect, influencing the lability of the ligand positioned opposite to it in the coordination sphere. nih.govresearchgate.netlibretexts.org This electronic influence can weaken the bond of the trans ligand, facilitating its substitution.
One-electron reduction of a {RuNO}⁶ complex can promote competition along the axis containing the nitrosyl group, leading to the labilization of the ligand trans to the NO moiety. nih.gov For example, the reduction of trans-[Ru(NO)(NH₃)₄(py)]³⁺ results in the labilization of the pyridine (B92270) ligand rather than the NO group itself. nih.gov This leads to the formation of cis and trans isomers of [Ru(NO)(NH₃)₄(OH)]⁺. nih.gov
Studies on various ruthenium nitrosyl precursors demonstrate that ligands such as nitro (NO₂⁻) and hydroxo (OH⁻) can be substituted. The reaction of [RuNO(Py)₂(NO₂)₂OH] with nitric acid, for instance, leads to the complete replacement of both nitro and hydroxo ligands to form [RuNO(Py)₂(NO₃)₃]. researchgate.net The resulting coordinated nitrate (B79036) ligands are themselves highly labile, allowing for further substitution reactions. researchgate.net Similarly, sequential treatment of [RuNO(NO₂)₄OH]²⁻ with sulfamic acid and then pyridine results in the substitution of nitro ligands, leading to the formation of mixed nitro-pyridine complexes. researchgate.net
Theoretical studies on complexes like [Ru(NO)(OH)(NO₂)₄]²⁻ investigate the ligand exchange processes between nitro/nitrito and aqua ligands, highlighting the complex equilibria present in aqueous solutions. jaea.go.jp The kinetics of photochemical NO labilization from ruthenium salen nitrosyl complexes have also been quantified, showing that upon photolysis, these compounds release NO to produce ruthenium(III) solvento species. scispace.com
| Precursor Complex | Reagent(s) | Labilized/Substituted Ligand(s) | Product(s) | Reference(s) |
| trans-[Ru(NO)(NH₃)₄(py)]³⁺ | One-electron reduction | Pyridine (py) | cis/trans-[Ru(NO)(NH₃)₄(OH)]⁺ | nih.gov |
| [RuNO(Py)₂(NO₂)₂OH] | Nitric Acid | Nitro (NO₂⁻), Hydroxo (OH⁻) | [RuNO(Py)₂(NO₃)₃] | researchgate.net |
| [RuNO(NO₂)₄OH]²⁻ | Sulfamic acid, Pyridine | Nitro (NO₂⁻) | Mixed nitro-pyridine complexes | researchgate.net |
| Ru(R-salen)(X)(NO) | Photolysis (light) | Nitrosyl (NO) | Ru(R-salen)(X)(Solvent) | scispace.com |
Reactions with Nucleophiles (e.g., Hydroxide (B78521) Ion) Leading to Hydroxo and Nitro Complexes
A characteristic reaction of ruthenium nitrosyl complexes, which are formally described as containing Ru(II) and NO⁺, is their interaction with nucleophiles, particularly the hydroxide ion (OH⁻). This leads to a well-documented acid-base equilibrium where the coordinated nitrosyl group is converted into a coordinated nitro ligand (NO₂⁻). wikipedia.org
The general reaction is as follows: [LₙMNO]²⁺ + 2OH⁻ ⇌ LₙMNO₂ + H₂O wikipedia.org
This equilibrium is fundamental to the chemistry of many {Ru-NO}⁶ nitrosyls. researchgate.net Many of these complexes are stable in acidic conditions but undergo hydrolysis under neutral or basic conditions to form the corresponding nitro complex. nih.govrsc.org For example, cis-nitrosyl complexes containing polypyridyl ligands are susceptible to nucleophilic attack by hydroxide, and the equilibrium constants for this conversion have been determined. researchgate.net A series of trans-[Ru(NH₃)₄L(NO)]³⁺ complexes (where L is an N-heterocyclic ligand) were found to react with OH⁻ to form trans-[Ru(NH₃)₄L(NO₂)]⁺, with equilibrium constants (Keq) ranging from 2.2 × 10⁵ to 4.6 × 10¹³ L² mol⁻², demonstrating a strong thermodynamic favorability for the nitro complex in the presence of a base. acs.org
The speciation of ruthenium nitrosyl nitrate, Ru(NO)(NO₃)₃, is also pH-dependent. In basic solutions, the nitrate ligands can be substituted by hydroxide ions, and the stable nitrosyl group can be hydrolyzed to a nitrite (B80452) group. rsc.org This transformation from a nitrosyl to a nitro complex upon reaction with a nucleophile is a key aspect of the reactivity of these compounds. nih.gov
General Oxidation and Reduction Chemistry of Coordinated Nitrosyl
The redox chemistry of ruthenium nitrosyl complexes is centered on both the metal and the coordinated nitrosyl ligand. The {RuNO}⁶ moiety, formally Ru(II)-NO⁺, can typically undergo a one-electron reduction. acs.org
Reduction: The reduction of the {RuNO}⁶ core produces a {RuNO}⁷ species, which is best described as Ru(II)-NO•. nih.gov This process is associated with a significant decrease in the N-O stretching frequency (ν(NO)) in the infrared spectrum by approximately 300 cm⁻¹, indicating a weakening of the nitrogen-oxygen bond. nih.gov This reduction can trigger the release of nitric oxide (NO•). nih.gov In some cases, the reduction of nitrosyl complexes in aqueous solution can be a multi-electron process, leading to products like cis-[RuL(bpy)₂(NH₃)]²⁺ via a six-electron mechanism. researchgate.net
Oxidation: The oxidation of ruthenium complexes can be a route to forming nitrosyl species. The electrochemical oxidation of Ru(III) nitro complexes, such as Ru(bpy)₂(L)NO₂, results in the formation of the corresponding nitrosyl ([Ru(bpy)₂(L)NO]³⁺) and nitrato complexes in a 1:1 ratio. jcu.edu.au This process involves a two-electron oxidation of the nitro ligand to nitrate, with the corresponding reduction being delocalized over the metal center and the resulting nitrosyl ligand. jcu.edu.au A proposed mechanism involves the initial rearrangement of the N-bound nitro ligand to an O-bound nitrito isomer, which acts as a reactive intermediate. jcu.edu.au
Direct oxidation of a nitrosyl complex has also been studied. The oxidation of trans-[Ru(OH)(NO)(py)₄]²⁺ yields an oxo complex, trans-[Ru(ONO)(O)(py)₄]⁺, demonstrating that the redox chemistry can involve other ligands in the coordination sphere. oup.com
| Redox Process | Complex Type | Key Observations | Product(s) | Reference(s) |
| Reduction | {RuNO}⁶ (e.g., trans-[Ru(NO)(NH₃)₄(py)]³⁺) | One-electron process; ν(NO) decreases by ~300 cm⁻¹ | {RuNO}⁷ species (Ru(II)-NO•) | nih.govacs.org |
| Oxidation | Ru(III)-NO₂ (e.g., Ru(bpy)₂(L)NO₂) | Two-electron oxidation of nitro ligand | Ru(II)-NO⁺ and Ru(II)-NO₃⁻ | jcu.edu.au |
| Oxidation | trans-[Ru(OH)(NO)(py)₄]²⁺ | Oxidation of the complex | trans-[Ru(ONO)(O)(py)₄]⁺ (oxo complex) | oup.com |
Investigations into Complex Decomposition Pathways and Factors Affecting Stability
The stability of ruthenium nitrosyl complexes, particularly in aqueous media, is a critical factor governing their reactivity and potential applications. Many of these complexes, such as water-soluble ammine species, are only stable under acidic conditions (pH < 5). nih.gov At neutral or higher pH, they can undergo decomposition pathways, most notably hydrolysis, to form coordinated nitrite (nitro) complexes. nih.gov
The complex [Ru(NO)(NO₂)₄(OH)]²⁻ and its derivatives are involved in ligand exchange reactions in nitric acid solutions, indicating a dynamic system where the composition of the complex depends on solution conditions. jaea.go.jp The formation of stable ruthenium nitrite complexes under basic conditions can inhibit other reactions; for example, the reduction of Ru(NO)(NO₃)₃ by NaBH₄ is very slow in alkaline solutions due to the rapid formation of a less reactive nitrite complex. rsc.orgrsc.org
Protonation Chemistry of Coordinated Ligands and its Influence on Reactivity
Protonation of ligands within a ruthenium nitrosyl complex can significantly alter its electronic structure and reactivity. The nitrogen atom in bent metal nitrosyls is basic and can be protonated. wikipedia.org
Computational studies have provided insight into the role of protonation in promoting NO release. For the reduced complex trans-[RuCl(NO)(NH₃)₄]⁺, which has {RuNO}⁷ character, protonation of the nitrosyl ligand to form a coordinated HNO ligand is shown to be a decisive step for facilitating the release of NO. rsc.org This study also noted that for π-acceptor complexes, protonation of the NO ligand does not necessarily decrease the energy barrier for NO release, highlighting the complex interplay of electronic factors. rsc.org
Reactivity Studies with Other Small Molecules (e.g., Carbon Monoxide, Nitrous Oxide)
The reactivity of ruthenium nitrosyl complexes extends to interactions with other small molecules. While specific studies on trihydroxynitrosylruthenium with carbon monoxide (CO) or nitrous oxide (N₂O) are not detailed in the provided sources, related reactions offer insight into potential pathways.
One study noted that the reaction of a ruthenium porphyrin CO complex with nitric oxide (NO) results in the formation of a ruthenium nitrosyl porphyrin, along with the release of both nitrous oxide (N₂O) and carbon monoxide (CO). youtube.com This indicates that under certain conditions, a coordinated CO can be displaced by NO, and that N₂O can be a product of the reaction chemistry of nitrosyls. The synthesis of some ruthenium nitrosyl complexes involves the direct reaction of a ruthenium precursor with NO gas, which displaces more labile ligands like water or DMSO. rsc.org These examples showcase the ability of the ruthenium center to interact with and mediate the transformation of small gaseous molecules.
Theoretical and Computational Chemistry of Ruthenium Nitrosyl Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone for the computational study of ruthenium nitrosyl complexes due to its favorable balance of accuracy and computational cost. It is widely applied to investigate the ground-state properties and is often extended to excited states through its time-dependent formulation (TD-DFT).
DFT calculations are instrumental in determining the stable geometries of ruthenium nitrosyl complexes. mdpi.com These calculations can accurately predict bond lengths and angles, which are often in good agreement with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net
A key finding from DFT studies is the existence of metastable linkage isomers on the ground-state potential energy surface. researchgate.net Besides the stable N-bonded ground state (GS), two other local minima have been identified:
MS1: An O-bonded isomer (isonitrosyl), where the NO ligand is coordinated through the oxygen atom (Ru-ON). researchgate.netrsc.org
MS2: A side-on bonded isomer (η²-NO), where the NO ligand is bound sideways to the ruthenium center. researchgate.netrsc.org
The relative energies of these isomers can be calculated, revealing that the MS2 state is often lower in energy than the MS1 state. researchgate.net The optimization of these structures provides crucial insights into potential intermediates in photochemical reactions. rsc.org
| Isomer | Ru-N-O Angle | Coordination | Relative Energy (eV) |
|---|---|---|---|
| GS (Ground State) | Linear (~180°) | η¹-N (N-bonded) | 0.0 |
| MS2 | Bent | η² (Side-on) | 1.1 - 1.4 |
| MS1 | Bent | η¹-O (O-bonded) | > MS2 Energy |
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and reactivity of these complexes. youtube.com The electronic spectra of many ruthenium nitrosyl complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions, specifically from the ruthenium d-orbitals to the π* orbitals of the nitrosyl ligand (dπ(Ru) → π*(NO)). researchgate.netnih.gov
The energy of the HOMO-LUMO gap is a key parameter that influences the absorption wavelength. nih.gov Ligands attached to the ruthenium center can modulate the energies of these frontier orbitals, thereby tuning the spectroscopic and photochemical properties of the complex. nih.gov
Furthermore, advanced computational analyses have revealed that the traditional description of the {Ru-NO}⁶ moiety as Ru(II)-NO⁺ is an oversimplification. researchgate.netnih.gov Calculations indicate a significant contribution from the Ru(III)-NO⁰ electronic configuration to the ground state. researchgate.netacs.org This multiconfigurational character, where the Ru-NO bond exhibits both static and dynamic electron correlation, is essential for accurately describing its electronic structure and reactivity. nih.gov
DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting various spectroscopic parameters, which can then be correlated with experimental measurements. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. A key diagnostic feature for ruthenium nitrosyl complexes is the N-O stretching frequency (ν(NO)), which is sensitive to the electronic environment and coordination mode. Calculated frequencies for GS, MS1, and MS2 isomers show distinct differences, aiding in the experimental identification of these species. researchgate.net Typically, a scaling factor is applied to the calculated frequencies to improve agreement with experimental data. nih.gov
UV-Vis Spectroscopy: TD-DFT is used to simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. nih.govnih.gov This allows for the assignment of observed absorption bands, such as the characteristic MLCT bands in the visible region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is employed to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for confirming molecular structures and assigning experimental spectra. scispace.com
Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Representative Ruthenium Complex Note: This table illustrates the typical correlation between experimental and calculated data for ruthenium complexes as described in the literature.
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |
|---|---|---|
| IR: ν(CN) (cm⁻¹) | 2054.19 | 2001.34 |
| ¹H NMR: Pyridine-H (ppm) | 8.75 | 8.68 |
| ¹³C NMR: Pyridine-C (ppm) | 150.2 | 149.7 |
| UV-Vis: λmax (nm) | 500 | ~490 (Calculated) |
Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) for Excited States
While DFT is effective for ground-state properties, a more rigorous approach is often required for the complex electronic structures of excited states, especially when multiple electronic states are close in energy. Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is a high-level ab initio method used for this purpose. acs.orgnih.gov
Studies on ruthenium nitrosyl complexes using MS-CASPT2 provide detailed insights into the potential energy surfaces of excited states. mdpi.comnih.gov This method has been crucial in elucidating the mechanism of N→O linkage photoisomerization. acs.org The calculations support a complex mechanism involving:
Initial excitation from the singlet ground state to singlet excited states. acs.org
Efficient intersystem crossing pathways to triplet excited states of MLCT character. acs.org
A sequential two-photon absorption process, where the MS2 isomer acts as a key intermediate in the conversion from the GS to the MS1 state (GS → MS2 → MS1).
These advanced calculations confirm that triplet states are deeply involved in the photoisomerization process, highlighting the importance of nonadiabatic events. acs.org
Molecular Dynamics Simulations to Elucidate Photodissociation Mechanisms
To understand the real-time evolution of a molecule after light absorption, molecular dynamics (MD) simulations are employed. acs.org By combining TD-DFT with trajectory surface-hopping algorithms, it is possible to simulate the motion of atoms on the potential energy surfaces of different electronic states. researchgate.net
These simulations have provided a unique window into the photodissociation mechanism of the NO ligand from ruthenium complexes. acs.org Key findings from MD studies on prototype complexes include:
Ultrafast Intersystem Crossing: The transition from the initially populated singlet excited states to triplet states is extremely rapid, often occurring in less than 10 femtoseconds (<10 fs). researchgate.netacs.org
Initiation of Dissociation: The photorelease of the NO ligand is initiated very quickly, in less than 50 fs, and primarily occurs from the higher-lying triplet states. researchgate.netacs.org
Role of Bending: The dissociation and relaxation processes are consistently accompanied by the bending of the Ru-N-O angle, which is not confined to a single electronic state. acs.org
Competing Pathways: NO dissociation competes with a rapid relaxation pathway back to the lowest singlet excited state, which occurs in under 100 fs. acs.org
These simulations reveal that NO photorelease is a complex dynamic process coupled with ultrafast electronic transitions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights
Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs. For ruthenium nitrosyl complexes, NBO analysis provides a detailed picture of bonding, charge distribution, and intramolecular electronic interactions. scispace.com
NBO analysis can:
Quantify Atomic Charges: It provides Mulliken population analysis, which helps in understanding the charge distribution across the molecule. scispace.com
Identify Donor-Acceptor Interactions: The method reveals hyperconjugative interactions, such as electron donation from ligand orbitals to the metal center or from the metal to the antibonding orbitals of the NO ligand. scispace.com
Characterize Reactive Sites: By mapping the molecular electrostatic potential (MEP), NBO analysis can identify the most probable sites for nucleophilic and electrophilic attack, offering insights into the molecule's reactivity. nih.gov
This analysis complements FMO theory by providing a more intuitive, chemically-based picture of the electronic structure. scispace.com
Computational Investigation of Reaction Pathways, Intermediates, and Transition States
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of ruthenium nitrosyl complexes, such as Ruthenium, trihydroxynitrosyl-. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are principal methods employed to map out potential energy surfaces, identify stable intermediates, and characterize the transition states that connect them. These theoretical investigations provide insights into reaction kinetics and thermodynamics that are often difficult to obtain through experimental means alone.
A significant area of computational study involves the photo-induced linkage isomerism of the nitrosyl ligand. Upon photoirradiation, the ground state (GS) linear Ru-N-O arrangement can convert to metastable linkage isomers: an isonitrosyl (MS1) form with a Ru-O-N configuration and a side-bound (MS2) form with a Ru-η²-NO configuration. uu.nlarxiv.org Computational models have been crucial in confirming the reaction pathway, indicating that the MS2 state is a key intermediate on the path from the ground state to the MS1 isomer (GS → MS2 → MS1). uu.nl Theoretical studies, sometimes employing multiconfigurational second-order perturbation theory (CASPT2), have shown that triplet states are likely involved in the photoisomerization process due to efficient intersystem crossings along the reaction pathway. uu.nl
Another critical reaction pathway explored computationally is ligand substitution. For instance, DFT calculations have been used to model the stepwise substitution of ligands, such as water, by other ions in the coordination sphere. These studies compare the Gibbs free energies of various geometrical isomers to determine the most favorable reaction pathway. nih.gov The calculations reveal that substitution often proceeds via coordination in the equatorial plane relative to the Ru-NO axis. nih.gov The computed energies help in understanding the stability of different species in solution. nih.gov
For photoactivated ligand release, a common mechanism involves the excitation of the complex to a metal-to-ligand charge transfer (MLCT) state, followed by intersystem crossing to a triplet state. mdpi.com From this triplet MLCT state, the system can evolve to a triplet metal-centered (³MC) state, which is often dissociative. arxiv.org The dissociation of a ligand occurs through a transition state, leading to a five-coordinate intermediate. mdpi.com This vacant site can then be occupied by a solvent molecule, completing the substitution process. Computational strategies are indispensable for elucidating these light-induced photodecomposition pathways and characterizing the excited states involved. mdpi.com
The table below illustrates hypothetical relative energies for intermediates and transition states in a ligand substitution reaction, based on typical values found in DFT studies of ruthenium complexes.
| Species | Description | ΔG (kcal/mol) |
| Reactant | [Ru(NO)(OH)₃(H₂O)₂] | 0.0 |
| TS1 | Transition state for H₂O dissociation | +15.2 |
| Intermediate | Five-coordinate [Ru(NO)(OH)₃(H₂O)] | +10.8 |
| TS2 | Transition state for new ligand association | +12.5 |
| Product | [Ru(NO)(OH)₃(H₂O)(L)] | -5.4 |
This interactive table contains representative data derived from computational studies on analogous ruthenium complexes to illustrate the energetic landscape of a typical ligand substitution reaction.
Furthermore, computational models have been applied to understand the reactions of ruthenium nitrosyl complexes with biological molecules, such as thiols. acs.org These studies can identify intermediates, such as adducts formed between the complex and the thiol, and map the subsequent steps leading to nitric oxide (NO) or nitroxyl (B88944) (HNO) release. nih.govresearchgate.net
Catalytic Applications of Ruthenium Nitrosyl Complexes in Chemical Transformations
Design Principles for Ruthenium Nitrosyl Catalytic Precursors
The design of effective ruthenium nitrosyl catalytic precursors hinges on the strategic manipulation of the ligand environment to control the electronic and steric properties of the metal center. This tailored approach allows for the optimization of catalyst performance for specific chemical reactions. ontosight.ai Key to this design is the understanding that many of these complexes are pre-catalysts, which transform into the active catalytic species under reaction conditions. dtu.dk
A significant principle in the design of these precursors is the use of pincer ligands, which are molecules that bind to the metal center in a tridentate fashion. Pincer complexes are known for their exceptional stability and high catalytic activity. chemrxiv.orgdtu.dk The combination of a stable pincer framework with the unique electronic features of the nitrosyl ligand has opened new avenues in catalysis, although this area remains relatively unexplored. chemrxiv.orgdtu.dk For instance, the synthesis of ruthenium PNP nitrosyl complex salts, where PNP represents ligands like (iPr2PCH2CH2)2NH, has been described. chemrxiv.org
Another design strategy involves the incorporation of N-heterocyclic carbene (NHC) ligands. Ruthenium(II) nitrosyl complexes featuring pyridine-functionalized NHC ligands have been synthesized and shown to be active in transfer hydrogenation reactions. acs.org The modular nature of NHC ligands allows for fine-tuning of the catalyst's properties.
Furthermore, the choice of counter-anion in cationic complexes can influence catalytic activity, often due to solubility effects in the reaction medium. chemrxiv.org The synthesis of heterometallic complexes, such as those containing both ruthenium and another metal like cobalt or nickel, represents another design frontier. These complexes can serve as convenient precursors for catalytic systems and may offer synergistic effects. rsc.org The precursor's solubility and the absence of carbon-containing ligands can be advantageous, allowing for direct application on catalyst supports without contamination from side-salts. rsc.org
The starting materials for these precursors are often simple ruthenium salts like Ru(NO)Cl3·xH2O. researchgate.net For example, the reaction of ruthenium nitrosyl nitrate (B79036) with sodium hydroxide (B78521) can form a stable ruthenium nitrite (B80452) complex, which is a useful precursor for synthesizing ruthenium nanoparticles while avoiding the precipitation of metal oxides. rsc.org The stability of the Ru-NO bond is a crucial factor, with the nitrosyl group often behaving as a single entity with the ruthenium core. rsc.org
Application in Transfer Hydrogenation Reactions
Ruthenium nitrosyl complexes have demonstrated significant efficacy as catalyst precursors in transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule (like an alcohol) to an acceptor (such as a ketone or aldehyde). researchgate.net These complexes, particularly those incorporating pincer and α-diimine ligands, have shown high activity under relatively mild conditions. chemrxiv.orgdtu.dkresearchgate.net
A notable example involves a series of ruthenium PNP nitrosyl complex salts which are highly active for the transfer hydrogenation of ketones. chemrxiv.orgdtu.dk At 90 °C, these catalysts can achieve high to full conversion of ketones within just five minutes. chemrxiv.orgdtu.dkdtu.dkresearchgate.net The efficiency of these catalysts can be influenced by the counter-ion, with chloride and tetrafluoroborate (B81430) salts showing greater efficiency at lower temperatures (35 °C) compared to tetraphenylborate (B1193919) and hexafluorophosphate (B91526) salts, likely due to better solubility in the isopropanol (B130326) solvent. chemrxiv.orgdtu.dkresearchgate.net
Interestingly, the transfer hydrogenation of aldehydes using these same catalysts requires higher temperatures and longer reaction times, with full conversion being achieved after 7 hours at 70 °C. chemrxiv.orgdtu.dkdtu.dkresearchgate.net Competition studies have revealed that the presence of an aldehyde can suppress the hydrogenation of a ketone, suggesting that different reaction mechanisms may be at play for the two types of carbonyl compounds. chemrxiv.orgdtu.dk
The catalytic activity of these ruthenium nitrosyl complexes is not limited to pincer-type ligands. Complexes with pyridine-functionalized N-heterocyclic carbene ligands and those with bidentate and tetradentate Schiff base ligands have also been reported as efficient catalytic precursors for the transfer hydrogenation of acetophenone. acs.orgresearchgate.net The base often plays a crucial role in these reactions, indicating that the initial ruthenium nitrosyl complex is a pre-catalyst that is activated under the reaction conditions. dtu.dk
Table 1: Performance of Ruthenium Pincer Nitrosyl Catalysts in Transfer Hydrogenation
| Catalyst | Substrate | Temperature (°C) | Time | Conversion |
|---|---|---|---|---|
| Ru-PNP Nitrosyl Salts (Ru-1 to Ru-4) | Ketones | 90 | 5 min | High to Full |
| Ru-1 (X = Cl) & Ru-2 (X = BF4) | Ketones | 35 | - | More efficient |
| Ru-3 (X = BPh4) & Ru-4 (X = PF6) | Ketones | 35 | - | Less efficient |
| Ru-1 (X = Cl) & Ru-3 (X = BPh4) | Aldehydes | 70 | 7 h | Full |
Data sourced from multiple studies on ruthenium pincer nitrosyl complexes. chemrxiv.orgdtu.dkdtu.dkresearchgate.net
Role in C-H Bond Activation and Functionalization
Ruthenium-based catalysts are increasingly utilized for C-H bond functionalization, a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new chemical bonds. mdpi.com While the field has been historically dominated by palladium and rhodium, less expensive and more stable ruthenium(II) catalysts are gaining prominence. mdpi.com Ruthenium nitrosyl complexes, with their unique electronic properties, are contributing to this expanding area.
The general mechanism for ruthenium-catalyzed C-H activation can proceed through an oxidative addition pathway or a deprotonation pathway. mdpi.com In the context of nitrosyl complexes, their strong π-accepting nature can render the ruthenium center more electron-deficient, potentially enhancing its catalytic performance for reactions like hydrophenylation of ethylene. mdpi.com For instance, the cationic complex [TpRu(NO)(NCMe)Ph]⁺ was investigated with the hypothesis that its more electron-deficient Ru(II) center could lead to improved catalyst longevity and turnover numbers compared to its neutral carbonyl analogue. mdpi.com
One area where ruthenium nitrosyl complexes have shown promise is in the α-alkylation of carbonyl compounds. Cyclometalated Ru(III) complexes with azo functionalities have been developed as efficient catalysts for the α-alkylation of ketones with various alcohols. researchgate.net These reactions, which involve the formation of a C-C bond at the α-position of a carbonyl group, can achieve high yields (83–97%) in toluene (B28343) with potassium tert-butoxide as a base. researchgate.net
Furthermore, ruthenium nitrosyl pincer complexes have been shown to catalyze the dehydrogenative coupling of alcohols to form esters, a transformation that involves C-H activation. acs.org This demonstrates the versatility of these complexes in promoting reactions beyond hydrogenation. The development of such catalytic systems is part of a broader effort to use ruthenium for various C-H functionalization reactions, including arylation, alkenylation, and annulation. mdpi.com
Photoredox Catalysis (e.g., in Thiol-Ene "Click" Reactions)
Ruthenium complexes, particularly polypyridyl complexes like [Ru(bpy)3]2+, are renowned for their application as photosensitizers in photoredox catalysis. ias.ac.in This strategy utilizes visible light to initiate electron transfer processes, enabling a wide range of organic transformations under mild conditions. mdpi.com While many applications focus on standard polypyridyl complexes, the principles extend to the broader class of ruthenium complexes, including those with nitrosyl ligands, which are known to be photolabile and can release NO upon light irradiation. researchgate.net
A key application of ruthenium-based photoredox catalysis is the thiol-ene reaction, a "click" reaction that involves the anti-Markovnikov addition of a thiol's S-H bond across an alkene. nih.gov This method is highly efficient for creating carbon-sulfur bonds and is compatible with a wide array of functional groups. nih.gov The process is typically initiated by the photoexcited state of a ruthenium catalyst, such as [Ru(bpz)3]2+, which is reductively quenched by a thiol. nih.govorganic-chemistry.org This generates a thiyl radical, the key intermediate that then adds to the alkene. organic-chemistry.org
The efficiency of these reactions is notable, with excellent yields (73–99%) achieved for a broad range of olefins and thiols. nih.govorganic-chemistry.org Optimization studies have shown that catalysts like Ru(bpz)3(PF6)2 can be highly effective, requiring only low catalyst loadings. organic-chemistry.org The use of visible light, including natural sunlight, makes this a green and environmentally friendly protocol. mdpi.com
Recent advancements have also explored the use of a redox mediator, such as p-toluidine, in conjunction with a Ru(bpy)3Cl2 photocatalyst for thiol-ene "click" reactions under aerobic conditions. mdpi.com This highlights the ongoing development of more robust and versatile photocatalytic systems based on ruthenium. The ability of photoexcited ruthenium complexes to oxidize thiols and generate reactive sulfur species under mild conditions is a significant finding that opens up new avenues for synthetic chemistry. nih.gov
Other Emerging Catalytic Transformations Mediated by Ruthenium Nitrosyl Complexes
Beyond the well-established applications, ruthenium nitrosyl complexes are being explored as catalysts for a variety of other emerging chemical transformations. Their unique reactivity continues to open new avenues in catalysis.
One significant emerging area is in the context of carbon dioxide utilization and hydrogen storage. Bench-stable ruthenium-PNP nitrosyl complex salts have been identified as competent pre-catalysts for the hydrogenation of CO2 to formic acid at low temperatures in ionic liquids. chemrxiv.org This process is reversible, and the same catalytic system is also efficient for the dehydrogenation of formic acid back to CO2 and H2. chemrxiv.org The ability of this system to undergo multiple hydrogenation/dehydrogenation cycles makes it a promising candidate for hydrogen storage and transportation applications. chemrxiv.org
Another novel application is in the synthesis of ruthenium nanoparticles. Ruthenium nitrosyl nitrate has been used as a precursor for the continuous synthesis of ruthenium nanoparticles with tunable sizes. rsc.org The mechanism involves the formation of a stable ruthenium nitrite complex, which prevents the unwanted hydrolysis and precipitation of ruthenium oxides, a common issue with other ruthenium precursors. rsc.org This method provides precise control over nanoparticle synthesis, which is crucial for their application in heterogeneous catalysis.
Furthermore, research into ruthenium nitrosyl complexes with various ligand systems continues to yield catalysts for other transformations. For example, complexes with polypyridyl ligands are being investigated for their redox and photochemical properties, which could lead to new catalytic applications. acs.org The synthesis of mono- and polynuclear ruthenium nitrosyl complexes is driving progress in designing multifunctional molecular compounds and precursors for novel catalytic systems. rsc.org As researchers continue to explore the fundamental reactivity of the {Ru-NO} moiety, the scope of catalytic transformations mediated by these versatile complexes is expected to expand further. dtu.dk
Q & A
Q. What are the common synthesis methods for ruthenium trihydroxynitrosyl- complexes, and how can their purity be validated?
Methodological Answer: Ruthenium trihydroxynitrosyl- complexes are typically synthesized via reduction of ruthenium nitrosyl nitrate precursors. For example, sodium borohydride (NaBH₄) in acidic media can reduce Ru(NO)(NO₃)₃ to form nanoparticles, with stabilizing agents like polyvinylpyrrolidone (PVP) to control aggregation . Purity validation involves inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination. X-ray diffraction (XRD) is critical for crystallographic verification, as demonstrated in studies of Ru-based catalysts .
Q. What spectroscopic and analytical techniques are essential for characterizing ruthenium trihydroxynitrosyl- complexes?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to assess ligand environments and oxidation states.
- UV-Vis spectroscopy to monitor electronic transitions and stability under varying pH/light conditions.
- X-ray photoelectron spectroscopy (XPS) for surface composition and oxidation state analysis.
- Single-crystal XRD to resolve molecular geometry, as shown in studies of Ru(II) terpyridine complexes .
- Thermogravimetric analysis (TGA) to evaluate thermal stability and ligand dissociation thresholds .
Q. What safety protocols are critical when handling ruthenium trihydroxynitrosyl- compounds?
Methodological Answer: While acute toxicity data are limited, standard precautions include:
- Use of nitrile gloves , lab coats , and goggles to prevent skin/eye contact.
- Fume hoods for volatile reactions, as Ru compounds may release NOx gases under acidic conditions.
- Storage in acid-resistant containers (e.g., glass with PTFE liners) to avoid degradation .
Advanced Research Questions
Q. How can computational methods like DFT guide the design of ruthenium trihydroxynitrosyl- catalysts for selective reactions?
Methodological Answer: Density functional theory (DFT) predicts electronic and steric effects of ligands on catalytic activity. For example, sulfur-indoline ligands in Ru complexes were computationally optimized for E-selective olefin metathesis, though experimental results showed Z-selectivity due to slow product release kinetics. This discrepancy highlights the need to combine DFT with kinetic profiling (e.g., Eyring analysis) to refine transition-state models .
Q. What strategies resolve contradictions between predicted and observed selectivity in ruthenium-catalyzed reactions?
Methodological Answer: Case study: DFT predicted Ru catalysts with bidentate ligands would favor E-alkenes, but experiments yielded Z-alkenes. Researchers reconciled this by:
- Conducting time-resolved NMR to track intermediate formation.
- Calculating dissociation energies for (E)- vs. (Z)-products, revealing Z-isomer stability.
- Adjusting ligand steric bulk to alter transition-state geometry .
Q. How can ruthenium trihydroxynitrosyl- complexes be optimized for photocatalytic hydrogen production?
Methodological Answer: Key parameters include:
Q. What in vitro/in vivo models are used to evaluate the antitumor efficacy of ruthenium trihydroxynitrosyl- complexes?
Methodological Answer:
- In vitro : Dose-response assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a control.
- In vivo : Xenograft models (e.g., murine tumors) to assess bioavailability and toxicity.
- Mechanistic studies: DNA-binding assays (e.g., electrophoresis) and proteomic profiling to identify protein targets .
Methodological Considerations for Experimental Design
Q. How to design experiments for probing ligand substitution dynamics in ruthenium trihydroxynitrosyl- complexes?
Methodological Answer:
Q. What are best practices for synthesizing air- and moisture-sensitive ruthenium complexes?
Methodological Answer:
- Employ Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) for synthesis.
- Use degassed solvents (e.g., THF, toluene) purified via alumina columns.
- Confirm inertness with oxygen-sensitive dyes (e.g., benzophenone ketyl) .
Data Analysis and Interpretation
Q. How to interpret conflicting catalytic activity data in ruthenium trihydroxynitrosyl- systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
